molecular formula C8H15Cl B1282800 (2-Chloroethyl)cyclohexane CAS No. 1073-61-6

(2-Chloroethyl)cyclohexane

Cat. No.: B1282800
CAS No.: 1073-61-6
M. Wt: 146.66 g/mol
InChI Key: TYRMEBINDCQOHD-UHFFFAOYSA-N
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Description

(2-Chloroethyl)cyclohexane (CAS 1073-61-6) is a halogenated alkane with the molecular formula C8H15Cl and a molecular weight of 146.66 g/mol . This compound, also known as 2-cyclohexylethyl chloride, serves as a fundamental building block and versatile synthetic intermediate in organic synthesis and chemical research . Its structure features a cyclohexane ring attached to a 2-chloroethyl group, making it a valuable substrate for studying nucleophilic substitution and elimination reactions . The reactivity of this compound is characterized by the polarized carbon-chlorine bond, which renders the adjacent carbon electrophilic and susceptible to nucleophilic attack, allowing for the introduction of various functional groups . This reactivity makes it a crucial precursor in the synthesis of more complex molecular architectures, including pharmaceutical intermediates and other fine chemicals . Furthermore, its cyclohexane ring provides a classic model for investigating stereoelectronic effects in elimination mechanisms. For an E2 elimination to proceed, the leaving group (chlorine) and the beta-hydrogen must achieve an anti-periplanar orientation, a conformational requirement that profoundly influences reaction rates and regioselectivity in cyclohexane systems . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in appropriately equipped laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRMEBINDCQOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542596
Record name (2-Chloroethyl)cyclohexane
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Molecular Weight

146.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-61-6
Record name (2-Chloroethyl)cyclohexane
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Record name (2-chloroethyl)cyclohexane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)cyclohexane is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its unique combination of a reactive chloroethyl group and a bulky cyclohexyl moiety makes it a valuable building block for the introduction of the cyclohexylethyl scaffold into a wide range of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for the design of safe and effective experimental procedures.

PropertyValueSource
Molecular Formula C₈H₁₅Cl[1]
Molecular Weight 146.66 g/mol [1][2]
CAS Number 1073-61-6[1]
Appearance Colorless liquid[1]
Boiling Point 82-82.5 °C at 20 Torr[3]
Density 0.9724 g/cm³[3]
Flash Point 66.3 ± 6.2 °C (Predicted)[3]
Vapor Pressure 0.7 ± 0.4 mmHg at 25°C (Predicted)[3]
Refractive Index 1.451 (Predicted)[3]
Solubility Soluble in many organic solvents.
Storage Temperature 2-8°C[1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the primary alkyl chloride. This functional group is susceptible to nucleophilic attack and elimination reactions, providing a gateway to a diverse array of chemical transformations.

Nucleophilic Substitution (Sₙ2) Reactions

This compound, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can be employed include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the carbon center, although in the case of this compound, the chiral center is not directly at the reaction site.

Sₙ2 Reaction Pathway of this compound.
Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form vinylcyclohexane. This reaction is a one-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chloride ion is simultaneously eliminated.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, the stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group (chlorine) must be in an anti-periplanar conformation. In the context of the cyclohexane (B81311) ring, this translates to a trans-diaxial arrangement of the hydrogen and the leaving group.

E2 Reaction Pathway of this compound.
Competition Between Sₙ2 and E2 Reactions

A key aspect of the reactivity of this compound is the competition between Sₙ2 and E2 pathways. The outcome of the reaction is influenced by several factors:

  • Nature of the Nucleophile/Base: Strong, non-hindered bases that are also good nucleophiles (e.g., OH⁻, RO⁻) can lead to a mixture of substitution and elimination products. Strong, sterically hindered bases (e.g., t-BuOK) favor E2 elimination. Weak bases that are good nucleophiles (e.g., CN⁻, N₃⁻) favor Sₙ2 substitution.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol) can favor both, with the specific outcome depending on the base.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cyclohexylethylmagnesium chloride. This is achieved by reacting the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Grignard_Formation_Workflow start Start: this compound and Magnesium Metal step1 Reaction in Anhydrous Ether (e.g., THF) start->step1 step2 Formation of Cyclohexylethylmagnesium Chloride (Grignard Reagent) step1->step2 step3 Reaction with an Electrophile (e.g., Aldehyde, Ketone, CO₂) step2->step3 step4 Aqueous Workup step3->step4 end End: Desired Product (e.g., Alcohol, Carboxylic Acid) step4->end

Workflow for the Formation and Reaction of a Grignard Reagent.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known synthetic procedure.

Materials:

  • Cyclohexane

  • Vinyl chloride

  • Di-t-butyl peroxide

  • Concentrated hydrochloric acid (37%)

  • Water

  • Nitrogen gas

Equipment:

  • 850 ml rotating autoclave

  • Heating mantle

  • Distillation apparatus

  • Preparative gas-liquid chromatograph

  • Infrared spectrometer

Procedure:

  • To an 850 ml rotating autoclave, add 100.0 g of cyclohexane, 17.0 g of vinyl chloride, 6.0 g of di-t-butyl peroxide, and a solution of 21.0 g of concentrated hydrochloric acid in 21.0 g of water.

  • Pressurize the autoclave to 30 atmospheres with nitrogen gas.

  • Heat the rotating autoclave to a temperature between 130°C and 140°C for 4 hours.

  • After 4 hours, terminate the heating and allow the autoclave to cool to room temperature.

  • Vent the autoclave and recover the product mixture.

  • Distill the product mixture to separate the unreacted cyclohexane from the higher-boiling products.

  • Analyze the higher-boiling fraction by preparative gas-liquid chromatography and infrared spectroscopy to confirm the presence and yield of this compound.

General Protocol for Nucleophilic Substitution (Sₙ2) - Example with Sodium Cyanide

This protocol provides a general methodology for a nucleophilic substitution reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 3-cyclohexylpropanenitrile.

  • Purify the crude product by distillation or column chromatography as needed.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its propensity to undergo nucleophilic substitution and elimination reactions, as well as its ability to form a Grignard reagent, makes it a versatile tool for the synthesis of a wide range of organic molecules. A thorough understanding of its chemical properties and the factors that influence its reactivity is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this important building block.

References

An In-Depth Technical Guide to (2-Chloroethyl)cyclohexane (CAS: 1073-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethyl)cyclohexane is a halogenated hydrocarbon of interest in organic synthesis, serving as a versatile intermediate and alkylating agent. This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. Detailed experimental protocols for its preparation are included, alongside a discussion of its applications, particularly in the context of pharmaceutical research and development.

Physicochemical Properties

This compound is a colorless liquid.[1] A summary of its key physicochemical properties is presented in Table 1. While some experimentally determined data are available, certain values are predicted and should be considered as such.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1073-61-6[1]
Molecular Formula C₈H₁₅Cl[1]
Molecular Weight 146.66 g/mol [1]
Boiling Point 82-82.5 °C at 20 Torr[2]
Density 0.9724 g/cm³[2]
Flash Point (Predicted) 66.3 ± 6.2 °C[2]
Vapor Pressure (Predicted) 0.7 ± 0.4 mmHg at 25°C[2]
Refractive Index (Predicted) 1.451[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Data not explicitly found in searches. Expected signals would include a complex multiplet for the cyclohexane (B81311) ring protons, a triplet for the -CH₂-Cl protons, and a multiplet for the -CH₂- group adjacent to the ring.
¹³C NMR Data not explicitly found in searches. Expected signals would include multiple peaks for the non-equivalent carbons of the cyclohexane ring, a peak for the -CH₂-Cl carbon, and a peak for the -CH₂- carbon adjacent to the ring.
Infrared (IR) Spectroscopy Major absorption bands reported at 2930 cm⁻¹ and 2860 cm⁻¹ (cyclohexyl ring C-H stretching), and at 730 cm⁻¹ and 660 cm⁻¹ (primary alkyl chloride C-Cl stretching).[3]
Mass Spectrometry (MS) Specific fragmentation data not found. As an alkyl halide, fragmentation would likely involve the loss of HCl and fragmentation of the cyclohexane ring.

Synthesis and Reactivity

This compound can be synthesized through several routes. One common and reliable method involves the chlorination of 2-cyclohexylethanol (B1346017) using thionyl chloride.

Experimental Protocol: Synthesis from 2-Cyclohexylethanol

This protocol is adapted from the synthesis of (2-chloroethyl)benzene (B74947) from 2-phenylethanol.[4]

Materials:

  • 2-Cyclohexylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether (anhydrous)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask, reflux condenser with a drying tube (CaCl₂), dropping funnel, magnetic stirrer

Procedure:

  • Setup: A dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagents: The flask is charged with 2-cyclohexylethanol (e.g., 0.1 mol) and anhydrous diethyl ether (100 mL).

  • Cooling: The stirred solution is cooled to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride: Thionyl chloride (e.g., 0.11 mol) is added dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.[4]

  • Addition of Pyridine: Following the complete addition of thionyl chloride, anhydrous pyridine (e.g., 0.11 mol) is added dropwise, maintaining the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[4]

  • Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is cooled again in an ice bath, and cold water is slowly added to quench any excess thionyl chloride.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 5% HCl to remove pyridine, water, saturated NaHCO₃ solution to neutralize residual acid, and finally with brine.[4]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Round-bottomed Flask Stirrer Magnetic Stirrer Funnel Dropping Funnel Flask->Funnel Condenser Reflux Condenser Flask->Condenser DryingTube Drying Tube Condenser->DryingTube Reagents 2-Cyclohexylethanol + Anhydrous Diethyl Ether Cooling Cool to 0 °C Reagents->Cooling Add_SOCl2 Add Thionyl Chloride (dropwise, <10 °C) Cooling->Add_SOCl2 Add_Pyridine Add Pyridine (dropwise, <10 °C) Add_SOCl2->Add_Pyridine Stir_RT Stir at Room Temperature (1-2 hours) Add_Pyridine->Stir_RT Quench Quench with Cold Water Stir_RT->Quench Extract Sequential Extraction: - 5% HCl - Water - Sat. NaHCO₃ - Brine Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

This compound is a primary alkyl halide, making it a versatile substrate for various nucleophilic substitution reactions. The chloroethyl group allows for the introduction of the cyclohexylethyl moiety into other molecules. It is employed as an alkylating agent in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][5] For instance, it can react with amines, alkoxides, and other nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds, respectively.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its applications span across several industries, including pharmaceuticals, agrochemicals, and materials science.[1] In drug development, it can be utilized as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). The cyclohexyl group can impart lipophilicity to a molecule, which can be advantageous for its pharmacokinetic properties. As an alkylating agent, it can be used to introduce the cyclohexylethyl group into various molecular scaffolds to explore structure-activity relationships.[6][7]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

Hazard Statements:

  • H227: Combustible liquid[8]

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Use only in a well-ventilated area.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Avoid breathing vapors or mist.[2]

  • Store in a dry, well-ventilated place.[9] Recommended storage temperature is 2-8°C.[1]

Biological Activity and Toxicology

Specific toxicological data for this compound is not extensively documented in the searched literature. However, as an alkylating agent, it has the potential to react with biological macromolecules. Alkylating agents as a class are known to exhibit a range of biological activities, including cytotoxicity, due to their ability to alkylate DNA and proteins.[5][6] The biological effects are highly dependent on the specific structure of the molecule and the cellular context. Further research is needed to fully characterize the toxicological profile of this compound.

G cluster_compound This compound cluster_interaction Potential Biological Interaction Compound This compound (Alkylating Agent) Alkylation Alkylation Reaction Compound->Alkylation Nucleophile Biological Nucleophiles (e.g., DNA, Proteins) Nucleophile->Alkylation Adduct Covalent Adduct Formation Alkylation->Adduct Effect Potential Cellular Effects (e.g., Cytotoxicity) Adduct->Effect

Caption: Potential mechanism of action as an alkylating agent.

Conclusion

This compound, CAS number 1073-61-6, is a valuable chemical intermediate with established applications in organic synthesis. Its utility as an alkylating agent makes it a useful building block for the preparation of more complex molecules in various fields, including pharmaceutical research. While some physicochemical and spectroscopic data are available, further experimental characterization, particularly regarding its biological activity and toxicological profile, would be beneficial for a more comprehensive understanding of this compound. Proper safety protocols must be strictly adhered to when handling this combustible and irritant substance.

References

(2-Chloroethyl)cyclohexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a representative synthesis protocol for this compound. The data is presented in a clear, structured format to support research and development activities.

Molecular and Physicochemical Properties

This compound is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring substituted with a 2-chloroethyl group. Its chemical properties make it a useful intermediate in various organic syntheses.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C8H15Cl[1][2][3][4]
Molecular Weight 146.66 g/mol [1][2][3][4]
CAS Number 1073-61-6[1][2][4]
Density 0.9724 g/cm³[2]
Boiling Point 82-82.5 °C (at 20 Torr)[2]
Flash Point 66.3 ± 6.2 °C[2]
Vapor Pressure 0.7 ± 0.4 mmHg (at 25°C)[2]
Refractive Index 1.451[2]
Storage Temperature 2-8°C[4][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 2-cyclohexylethanol (B1346017) using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Experimental Protocol: Chlorination of 2-Cyclohexylethanol

Objective: To synthesize this compound from 2-cyclohexylethanol and thionyl chloride.

Materials:

  • 2-Cyclohexylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Diethyl ether (or other suitable anhydrous solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclohexylethanol in an anhydrous solvent such as diethyl ether. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride to the stirred solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride to neutralize the generated HCl.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then typically heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

G start Start: 2-Cyclohexylethanol reaction Reaction with Thionyl Chloride (SOCl2) start->reaction quench Quenching with Ice Water reaction->quench extraction Solvent Extraction quench->extraction wash Washing with NaHCO3 and Brine extraction->wash dry Drying over Anhydrous MgSO4 wash->dry evaporation Solvent Evaporation dry->evaporation distillation Purification by Distillation evaporation->distillation end_product Final Product: this compound distillation->end_product

References

Synthesis of (2-Chloroethyl)cyclohexane from Cyclohexylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the synthesis of (2-Chloroethyl)cyclohexane from its precursor, 2-cyclohexylethanol (B1346017). The primary focus of this document is the chlorination of the primary alcohol using common chlorinating agents, with a particular emphasis on thionyl chloride (SOCl₂). This guide details the underlying reaction mechanisms, provides a comprehensive experimental protocol, and presents quantitative data to inform researchers in the fields of organic synthesis and drug development. The information is structured to be a practical resource for laboratory applications.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the production of various more complex molecules, including pharmaceutical compounds and agrochemicals. Its synthesis from the readily available 2-cyclohexylethanol is a fundamental transformation. The conversion of a primary alcohol to an alkyl chloride is a classic reaction in organic chemistry, and several reagents can accomplish this, most notably thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂).

This guide will focus on the use of thionyl chloride due to its efficiency and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1] The reaction mechanism and the role of additives such as pyridine (B92270) in controlling the reaction pathway will be discussed in detail.

Reaction Mechanisms and Signaling Pathways

The conversion of an alcohol to an alkyl chloride using thionyl chloride can proceed through two primary mechanistic pathways: SN2 (Substitution Nucleophilic Bimolecular) and SNi (Substitution Nucleophilic Internal). The choice of solvent and the presence or absence of a base like pyridine are critical in determining which pathway is favored.[2][3]

SN2 Pathway with Pyridine

In the presence of a weak base such as pyridine, the reaction of a primary alcohol like 2-cyclohexylethanol with thionyl chloride predominantly follows an SN2 mechanism.[2] The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. Pyridine then deprotonates the intermediate and also acts as a nucleophilic catalyst, leading to the formation of a pyridinium (B92312) salt. The displaced chloride ion then acts as the nucleophile, attacking the carbon bearing the leaving group from the backside, resulting in an inversion of stereochemistry if the carbon were chiral. For a primary alcohol like 2-cyclohexylethanol, this leads to the direct replacement of the hydroxyl group with a chloride ion.[2]

sn2_pathway Cyclohexylethanol 2-Cyclohexylethanol Intermediate Alkyl Chlorosulfite Intermediate Cyclohexylethanol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product This compound Intermediate->Product + Pyridine, then Cl⁻ (SN2) Pyridine Pyridine Chloride Chloride Ion (Cl⁻) Byproducts SO₂ + Pyridinium Chloride Product->Byproducts

Caption: SN2 pathway for the chlorination of 2-cyclohexylethanol.

SNi Pathway

In the absence of a base and in a non-coordinating solvent, the reaction can proceed via an SNi mechanism.[2] After the formation of the alkyl chlorosulfite intermediate, the molecule can collapse in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule. This "internal return" of the chloride results in the retention of stereochemistry at a chiral center. While 2-cyclohexylethanol is not chiral at the reaction center, understanding this pathway is crucial when applying this methodology to more complex substrates.

sni_pathway Cyclohexylethanol 2-Cyclohexylethanol Intermediate Alkyl Chlorosulfite Intermediate Cyclohexylethanol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product This compound Intermediate->Product Concerted internal rearrangement (SNi) Byproducts SO₂ + HCl Product->Byproducts

Caption: SNi pathway for the chlorination of 2-cyclohexylethanol.

Quantitative Data

While specific quantitative data for the synthesis of this compound from 2-cyclohexylethanol is not extensively reported in peer-reviewed literature, data from analogous reactions and patents provide valuable insights into expected yields and reaction conditions.

Reagent SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Thionyl Chloride / PyridineBenzoinPyridine (as solvent)Room Temp174-79[4]
Thionyl Chloride2-Aminophenethyl alcoholDME20-306-7>99 (crude)[5]
Thionyl Chloride1-OctanolNeat110-1201.585[6]
Di-t-butyl peroxide / HClCyclohexane / Vinyl ChlorideWater130-140430[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 2-cyclohexylethanol using thionyl chloride and pyridine. This protocol is based on established procedures for the chlorination of primary alcohols.[4][5]

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Equipment
  • 2-Cyclohexylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube or nitrogen inlet

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reaction Workflow

workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-cyclohexylethanol and pyridine in anhydrous DCM B Cool solution to 0°C in an ice bath A->B C Add thionyl chloride dropwise via addition funnel B->C D Allow reaction to warm to room temperature and stir C->D E Quench reaction by slowly adding to ice-water D->E F Separate organic layer E->F G Wash with saturated NaHCO₃, then brine F->G H Dry organic layer over anhydrous MgSO₄ G->H I Filter and concentrate crude product H->I J Purify by vacuum distillation I->J

References

Spectroscopic Profile of (2-Chloroethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (2-Chloroethyl)cyclohexane, a key intermediate in various synthetic applications. The document summarizes available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.55Triplet2H-CH₂-Cl
~1.75Multiplet2H-CH₂-CH₂Cl
~1.70 - 1.80Multiplet1HCyclohexyl-H (methine)
~1.60 - 1.70Multiplet4HCyclohexyl-H (methylene)
~1.15 - 1.35Multiplet4HCyclohexyl-H (methylene)
~0.90 - 1.10Multiplet2HCyclohexyl-H (methylene)

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~45-CH₂-Cl
~38Cyclohexyl-C (methine)
~37-CH₂-CH₂Cl
~33Cyclohexyl-C (methylene)
~26.5Cyclohexyl-C (methylene)
~26Cyclohexyl-C (methylene)
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2930StrongC-H stretch (cyclohexyl)[1]
2860StrongC-H stretch (cyclohexyl)[1]
1450MediumC-H bend (methylene)
730Medium-StrongC-Cl stretch[1]
660Medium-StrongC-Cl stretch[1]
Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for alkyl chlorides. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments.

m/zRelative IntensityProposed Fragment
146/148Moderate[M]⁺ (Molecular ion)
111Moderate[M - Cl]⁺
83Strong[C₆H₁₁]⁺ (Cyclohexyl cation)
67Moderate[C₅H₇]⁺
55Strong[C₄H₇]⁺
41Moderate[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence like PENDANT or DEPT could be employed to aid in the assignment of carbon signals based on the number of attached protons.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The volatile this compound would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

A logical workflow for the spectroscopic characterization of this compound.

References

(2-Chloroethyl)cyclohexane: A Technical Guide to Purity and Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analytical standards for (2-Chloroethyl)cyclohexane. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details the physicochemical properties, analytical methodologies for purity assessment, and potential impurity profiles of this compound.

Physicochemical Properties

This compound is a colorless liquid utilized as an intermediate in various chemical syntheses, including the production of pharmaceutical compounds.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1073-61-6[1][2][3]
Molecular Formula C₈H₁₅Cl[1][2]
Molecular Weight 146.66 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 82-82.5 °C @ 20 Torr
Density 0.972 g/cm³
Storage Temperature 2-8°C[1]
Purity (Typical) ≥95%

Analytical Standards and Purity Assessment

The determination of purity for this compound is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose, with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being the most prominent.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. Non-polar capillary columns are generally preferred for the analysis of alkyl halides, where elution is primarily based on boiling points and van der Waals interactions.[4][5][6]

Potential Impurities:

The impurity profile of this compound can vary depending on the synthetic route and the purity of the starting materials. Potential impurities include:

  • Starting Materials: Unreacted cyclohexane (B81311) is a common impurity.

  • Synthesis-Related Impurities: A potential byproduct is x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane, which can form during the synthesis process.[7]

  • Solvent Residues: Residual solvents used in the synthesis and purification processes.

Experimental Protocol: GC-FID/GC-MS

A suitable method for the analysis of this compound can be adapted from established protocols for chlorinated hydrocarbons, such as EPA Method 8121.

Table 2: Recommended GC Parameters for this compound Analysis

ParameterRecommended Condition
Column DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Diluent Hexane or other suitable high-purity solvent

Mass Spectrometry (MS) Detection:

Analytical Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dilution Dilute with Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity and Impurities Integration->Quantification qNMR_Workflow Start Start Prep Prepare Sample: Accurately weigh analyte and internal standard. Dissolve in deuterated solvent. Start->Prep Acquire Acquire ¹H NMR Spectrum (Optimized parameters) Prep->Acquire Process Process Spectrum: Phase and baseline correction Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity using the qNMR equation Integrate->Calculate Result Purity Result Calculate->Result

References

(2-Chloroethyl)cyclohexane: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (2-Chloroethyl)cyclohexane. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and toxicological information, with a focus on data presentation in tabular format, detailed experimental protocols for irritation studies, and visualization of relevant signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid utilized in various chemical syntheses.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Chemical Formula C₈H₁₅Cl[1][2][3]
Molecular Weight 146.66 g/mol [1][2][3]
CAS Number 1073-61-6[1][2]
Boiling Point 82-82.5 °C at 20 Torr
Density 0.9724 g/cm³
Flash Point 66.3 ± 6.2 °C (Predicted)
Vapor Pressure 0.7 ± 0.4 mmHg at 25°C (Predicted)
Refractive Index 1.451 (Predicted)
Storage Temperature 2-8°C[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its combustibility and irritant properties.[2][3]

Hazard ClassGHS CategoryHazard Statement
Flammable liquids4H227: Combustible liquid[2][3]
Skin corrosion/irritation2H315: Causes skin irritation[2][3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[2][3]

Hazard Pictograms:

GHS Pictograms for this compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if vapor concentrations are expected to be high.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and explosion-proof equipment.

  • Ground and bond containers when transferring material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is between 2-8°C.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.

Toxicological Information

Toxicity Data for Cyclohexane (for reference):

RouteSpeciesValue
Oral LD50Rat>5000 mg/kg[5][6]
Dermal LD50Rabbit>2000 mg/kg[5][6]
Inhalation LC50Rat>32880 mg/m³ (4 h)[5][6]

Experimental Protocols for Irritation Assessment

The GHS classification of this compound indicates that it is a skin and eye irritant. The following are detailed methodologies for assessing these hazards, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Experimental Workflow:

Skin_Irritation_Workflow start Start: Prepare RhE Tissue Cultures apply_chemical Topically apply this compound (and positive/negative controls) to triplicate tissues start->apply_chemical incubate_expose Incubate for 60 minutes at 37°C apply_chemical->incubate_expose rinse Rinse tissues to remove test chemical incubate_expose->rinse post_incubate Post-incubation for 42 hours rinse->post_incubate viability_assay Perform MTT assay to assess cell viability post_incubate->viability_assay measure Measure formazan (B1609692) concentration (proportional to viable cells) viability_assay->measure classify Classify as Irritant or Non-Irritant measure->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Workflow for In Vitro Skin Irritation Test (OECD TG 439).

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.

  • Chemical Application: The test substance, a positive control (e.g., 5% SDS), and a negative control (e.g., PBS) are applied topically to the surface of the RhE tissues.

  • Exposure: The tissues are incubated with the test substance for 60 minutes.

  • Rinsing: The test substance is thoroughly rinsed from the tissue surface.

  • Post-incubation: The tissues are incubated in fresh medium for 42 hours.

  • Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert MTT to a colored formazan product.

  • Classification: The substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

Experimental Workflow:

Eye_Irritation_Workflow start Start: Select healthy albino rabbits apply_substance Instill 0.1 mL of this compound into the conjunctival sac of one eye start->apply_substance observe_initial Observe for signs of irritation/corrosion at 1, 24, 48, and 72 hours apply_substance->observe_initial score_lesions Score ocular lesions (cornea, iris, conjunctiva) observe_initial->score_lesions confirm Confirm with additional animals if necessary score_lesions->confirm classify Classify based on severity and reversibility of lesions confirm->classify end End classify->end

Workflow for Acute Eye Irritation Test (OECD TG 405).

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Substance Application: A single dose (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Signaling Pathways in Chemical-Induced Irritation

The irritant effects of chemicals like this compound on the skin, eyes, and respiratory tract are often mediated by the activation of specific signaling pathways in sensory neurons and epithelial cells. Two key pathways involved are the TRPA1 and NF-κB signaling pathways.

TRPA1 Signaling Pathway in Sensory Irritation

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a key sensor for a wide variety of chemical irritants.[7][8] Its activation in nociceptive (pain-sensing) neurons leads to the sensation of irritation and triggers inflammatory responses.[9][10]

TRPA1_Signaling irritant This compound (Chemical Irritant) trpa1 Activation of TRPA1 Ion Channel on Nociceptive Neuron irritant->trpa1 ca_influx Influx of Ca²⁺ ions trpa1->ca_influx depolarization Neuron Depolarization ca_influx->depolarization action_potential Action Potential Generation depolarization->action_potential neuropeptide_release Release of Neuropeptides (e.g., Substance P, CGRP) depolarization->neuropeptide_release cns Signal to Central Nervous System (Sensation of Irritation/Pain) action_potential->cns inflammation Neurogenic Inflammation (Vasodilation, Plasma Extravasation) neuropeptide_release->inflammation

TRPA1 Signaling Pathway in Chemical Irritation.
NF-κB Signaling Pathway in Skin Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response in the skin.[11] Exposure to chemical irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory mediators.

NFkB_Signaling irritant This compound (Chemical Irritant) cell_stress Cellular Stress in Keratinocytes (e.g., ROS production) irritant->cell_stress ikk_activation Activation of IKK complex cell_stress->ikk_activation ikb_phos Phosphorylation and Degradation of IκB ikk_activation->ikb_phos nfkb_release Release and Nuclear Translocation of NF-κB ikb_phos->nfkb_release gene_transcription Transcription of Pro-inflammatory Genes nfkb_release->gene_transcription cytokines Production of Cytokines and Chemokines (e.g., TNF-α, IL-1, IL-6) gene_transcription->cytokines inflammation Inflammatory Response in Skin (Redness, Swelling, Pain) cytokines->inflammation

NF-κB Signaling Pathway in Skin Inflammation.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material and place in an appropriate waste disposal container.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

This guide is intended for informational purposes for qualified professionals and does not supersede any regulatory requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Solubility Profile of (2-Chloroethyl)cyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. (2-Chloroethyl)cyclohexane is a haloalkane with a nonpolar cyclohexane (B81311) ring and a weakly polar chloroethyl group. Consequently, it is anticipated to be readily soluble in non-polar and weakly polar organic solvents, where the energy required to break the existing intermolecular attractions is comparable to the energy released when new solute-solvent interactions are formed.[1][2] Conversely, its solubility in highly polar solvents is expected to be limited due to the unfavorable energetics of disrupting strong polar interactions, such as hydrogen bonds, for weaker dipole-dipole or dispersion forces.[3][4]

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by their polarity. This qualitative assessment is based on the structural characteristics of the solute and solvents.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Non-Polar Hexane0.1MiscibleSimilar non-polar nature, relying on London dispersion forces for interaction.
Cyclohexane0.2Miscible"Like dissolves like" principle is strongly applicable due to structural similarity.
Toluene2.4MiscibleAromatic, non-polar solvent capable of interacting through van der Waals forces.
Diethyl Ether2.8MiscibleLow polarity and ability to engage in dipole-dipole interactions.
Polar Aprotic Acetone5.1SolubleModerate polarity; expected to be a good solvent.
Ethyl Acetate4.4SolubleModerate polarity; effective at dissolving compounds with both polar and non-polar characteristics.
Acetonitrile5.8Moderately SolubleHigher polarity may lead to slightly reduced but still significant solubility.
Dimethylformamide (DMF)6.4Sparingly SolubleHigh polarity makes it less compatible with the largely non-polar solute.
Dimethyl Sulfoxide (DMSO)7.2Sparingly SolubleVery high polarity and strong hydrogen bond accepting character are unfavorable for dissolving the non-polar cyclohexane moiety.[5]
Polar Protic Ethanol (B145695)4.3SolubleThe alkyl chain of ethanol can interact with the cyclohexane ring, while the polar hydroxyl group has some affinity for the chloroethyl group.
Methanol5.1Moderately SolubleHigher polarity compared to ethanol may slightly decrease solubility.
Water10.2InsolubleThe high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar this compound.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a liquid solute like this compound in an organic solvent.

Protocol 1: Qualitative Miscibility Determination

Objective: To visually assess whether this compound is miscible, partially soluble, or immiscible in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials or test tubes with caps

  • Vortex mixer (optional)

  • Constant temperature bath

Procedure:

  • Ensure all glassware is clean and dry.

  • Using a calibrated pipette, add 2 mL of the selected organic solvent to a glass vial.

  • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

  • Add 2 mL of this compound to the same vial.

  • Cap the vial securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Return the vial to the constant temperature bath and allow it to stand undisturbed for at least 15 minutes.

  • Visually inspect the vial for the presence of a single homogeneous phase or multiple layers.

Interpretation of Results:

  • Miscible: A single, clear, and uniform liquid phase is observed.

  • Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate, or two layers are present but their volumes have changed significantly from the initial 1:1 ratio.

  • Insoluble/Immiscible: Two distinct, clear layers are observed.

Protocol 2: Quantitative Solubility Determination by the Isothermal Shake-Flask Method

Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or flasks with sealed caps

  • Constant temperature shaker bath

  • Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a distinct second phase of the solute should be visible. b. Place the vial in a constant temperature shaker bath set to the desired temperature. c. Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, stop the shaking and allow the mixture to settle for at least 2 hours within the constant temperature bath, permitting the undissolved solute to separate. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. d. Determine the mass of the collected saturated solution.

  • Analysis by Gas Chromatography (GC): a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards by GC to generate a calibration curve of peak area versus concentration. c. Inject a known volume of the filtered, saturated sample into the GC. d. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility: a. Express the solubility in the desired units, such as g/100 g of solvent or mole fraction, based on the concentration determined from the GC analysis and the mass of the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the isothermal shake-flask method coupled with gas chromatography analysis.

G cluster_prep Saturated Solution Preparation cluster_sampling Sampling and Filtration cluster_analysis GC Analysis cluster_result Final Calculation A Add excess this compound to solvent B Equilibrate in constant temperature shaker bath (24-48h) A->B C Settle for >2h at constant temperature B->C D Withdraw supernatant with syringe C->D E Filter through 0.22 µm syringe filter D->E H Inject filtered sample into GC E->H F Prepare calibration standards G Generate GC calibration curve F->G I Determine concentration from calibration curve G->I H->I J Calculate solubility (e.g., g/100g solvent) I->J

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide on the Thermochemical Data of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available thermochemical data for (2-Chloroethyl)cyclohexane. Due to a scarcity of direct experimental values for this specific compound, this document leverages data from analogous structures, namely cyclohexane (B81311) and chlorocyclohexane (B146310), to provide estimated values and context. It further details the standard experimental protocols for determining key thermochemical properties and presents a conceptual workflow for such a determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development requiring thermochemical data for modeling and process design.

Introduction

This compound is a halogenated aliphatic cyclic compound with applications in organic synthesis.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process simulation, and safety analysis. This document summarizes the known physical properties and provides a framework for understanding the thermochemical behavior of this compound.

Physicochemical Properties

While direct experimental thermochemical data is limited, several key physical properties of this compound have been reported. These are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H15Cl[1][2]
Molecular Weight146.66 g/mol [1][2]
CAS Number1073-61-6[1]
Boiling Point82-82.5 °C at 20 Torr[3]
Density0.9724 g/cm³[3]
Flash Point66.3 ± 6.2 °C (Predicted)[3]
Vapor Pressure0.7 ± 0.4 mmHg at 25°C (Predicted)[3]
Refractive Index1.451 (Predicted)[3]

Estimated Thermochemical Data

In the absence of direct experimental data for this compound, the thermochemical properties of cyclohexane and chlorocyclohexane can be used as a basis for estimation. The addition of a chloroethyl group to the cyclohexane ring is expected to influence these properties.

PropertyCyclohexane (gas)Chlorocyclohexane (liquid)This compound (Estimated)
Standard Enthalpy of Formation (ΔfH°)-122.76 ± 0.29 kJ/molNot AvailableThe enthalpy of formation is expected to be more negative than that of cyclohexane due to the stabilizing effect of the chlorine atom.
Standard Molar Entropy (S°)298.1 J/(mol·K)Not AvailableThe entropy will be higher than that of cyclohexane due to the increased molecular complexity and rotational degrees of freedom of the chloroethyl group.
Heat Capacity (Cp)106.11 J/(mol·K) at 300K[4]Not AvailableThe heat capacity will be significantly higher than that of cyclohexane due to the additional vibrational modes of the chloroethyl substituent.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data relies on precise calorimetric and analytical methods. The following outlines the standard experimental protocols applicable to a compound like this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined by combustion calorimetry.

Methodology:

  • A precisely weighed sample of this compound is placed in a quartz ampoule.

  • The ampoule is placed in a platinum crucible within a constant-volume bomb calorimeter.

  • A small amount of a suitable auxiliary substance (e.g., mineral oil) is added to ensure complete combustion.

  • The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The sample is ignited electrically, and the temperature change of the surrounding water bath is measured with high precision.

  • The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.

  • The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

  • Corrections are applied for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid and other side products.

  • For chlorinated compounds, the final state of chlorine must be accounted for, which is typically a mixture of Cl2 and HCl in the gas phase and Cl- in the aqueous phase. The distribution of these species is determined by analytical methods, and the appropriate thermochemical corrections are applied.

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The heat capacity (Cp) and, by integration, the standard entropy (S°) are determined using adiabatic heat-capacity calorimetry.

Methodology:

  • A known mass of the sample is sealed in a calorimeter vessel.

  • The calorimeter is cooled to a very low temperature (typically near absolute zero).

  • A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.

  • The heat capacity is calculated as the ratio of the energy input to the temperature rise.

  • This process is repeated in a stepwise manner over the desired temperature range.

  • The entropy at a given temperature is determined by integrating the heat capacity data from near 0 K to that temperature, accounting for the entropies of any phase transitions.

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical properties of this compound.

Thermochemical_Workflow Workflow for Thermochemical Analysis of this compound cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data_analysis Data Analysis and Calculation cluster_results Final Thermochemical Data synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Characterization (NMR, GC-MS) purification->characterization comb_cal Combustion Calorimetry characterization->comb_cal hc_cal Adiabatic Heat-Capacity Calorimetry characterization->hc_cal delta_h Calculate Enthalpy of Combustion comb_cal->delta_h cp_data Determine Heat Capacity vs. Temperature hc_cal->cp_data delta_f Calculate Enthalpy of Formation (Hess's Law) delta_h->delta_f entropy Calculate Entropy and Gibbs Free Energy cp_data->entropy final_data Tabulated Thermochemical Properties (ΔfH°, S°, Cp) delta_f->final_data entropy->final_data

Caption: Logical workflow for the determination of thermochemical data.

Conclusion

References

The Industrial Versatility of (2-Chloroethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2-Chloroethyl)cyclohexane, a substituted cycloalkane, is a key chemical intermediate with significant potential in various industrial applications, most notably in the pharmaceutical and agrochemical sectors. Its reactive chloroethyl group makes it a valuable precursor for the synthesis of more complex molecules. This technical guide provides an in-depth analysis of its primary industrial use as a building block in drug development, alongside an exploration of its potential in agrochemical synthesis.

Core Properties and Specifications

This compound is a colorless liquid characterized by a cyclohexane (B81311) ring with a chloroethyl substituent.[1] Its reactivity is primarily centered around the chloroethyl group, which allows for nucleophilic substitution reactions, making it a useful alkylating agent.

PropertyValueSource
Molecular Formula C8H15Cl[1]
Molecular Weight 146.66 g/mol [2]
CAS Number 1073-61-6[1]
Appearance Colorless liquid[1]
Storage Temperature 2-8°C[1]

Pharmaceutical Applications: Synthesis of Dextromethorphan (B48470) Intermediate

A significant industrial application of a closely related derivative, (2-chloroethylidene)cyclohexane (B14575085), is in the synthesis of 2-(1-cyclohexenyl)ethylamine (B57816), a crucial intermediate in the production of the widely used antitussive (cough suppressant) drug, dextromethorphan hydrobromide.[3][4] The synthesis is a multi-step process that highlights the utility of this chlorinated cyclohexane derivative.

Synthetic Pathway Overview

The overall synthesis transforms cyclohexanone (B45756) into the key dextromethorphan intermediate, 2-(1-cyclohexenyl)ethylamine. The process involves a Grignard reaction, a chlorination/rearrangement step to form the (2-chloroethylidene)cyclohexane intermediate, a quaternization reaction with urotropine, and a final hydrolysis and rearrangement.

G A Cyclohexanone B 1-Vinylcyclohexanol A->B Grignard Reaction C (2-Chloroethylidene)cyclohexane B->C Chlorination/Rearrangement D N-Cyclohexylidene ethyl urotropine hydrochloride C->D Quaternization E 2-(1-Cyclohexenyl)ethylamine D->E Hydrolysis/Rearrangement

Caption: Synthetic workflow for 2-(1-cyclohexenyl)ethylamine.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of 2-(1-cyclohexenyl)ethylamine from (2-chloroethylidene)cyclohexane.

StepReactantsKey ReagentsMolar Ratio (Intermediate:Reagent)SolventTemperature (°C)Yield (%)
Quaternization (2-Chloroethylidene)cyclohexane, Urotropine-1:1.02-1.1Dichloromethane40-60Not specified, but part of a high-yield process
Hydrolysis & Rearrangement N-Cyclohexylidene ethyl urotropine hydrochlorideHydrochloric Acid-Water, Ethanol60-8080

Data sourced from patent CN111807968B.[3]

Experimental Protocols

1. Quaternization of (2-Chloroethylidene)cyclohexane with Urotropine

  • Objective: To synthesize N-cyclohexylidene ethyl urotropine hydrochloride.

  • Materials:

    • (2-Chloroethylidene)cyclohexane

    • Urotropine

    • Dichloromethane (reaction solvent)

  • Procedure:

    • In a suitable reaction vessel, dissolve (2-chloroethylidene)cyclohexane in dichloromethane.

    • Add urotropine to the solution, with the molar ratio of (2-chloroethylidene)cyclohexane to urotropine controlled at 1:1.02-1.1.[3]

    • Heat the reaction mixture to a temperature between 40-60°C.[3]

    • Maintain the reaction at this temperature with stirring for a sufficient time to ensure completion.

    • Upon completion, the product, N-cyclohexylidene ethyl urotropine hydrochloride, can be isolated.

2. Hydrolysis and Rearrangement to 2-(1-Cyclohexenyl)ethylamine

  • Objective: To produce the final intermediate, 2-(1-cyclohexenyl)ethylamine.

  • Materials:

    • N-Cyclohexylidene ethyl urotropine hydrochloride

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Water

  • Procedure:

    • In a reaction vessel, mix N-cyclohexylidene ethyl urotropine hydrochloride (5.00g, 0.018mol) with 30mL of ethanol.[3]

    • While stirring, add 10mL of concentrated hydrochloric acid to the reaction system.[3]

    • Heat the reaction system to 80°C and maintain for 5 hours.[3]

    • After the reaction period, cool the mixture and filter.

    • The filtrate is then processed through extraction and pH adjustment to isolate the target compound, 2-(1-cyclohexenyl)ethylamine.

    • The reported yield for this step is 80%.[3]

Potential Agrochemical Applications

While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented, the broader class of cyclohexane derivatives has shown utility in this sector. The inherent reactivity of the chloroethyl group makes it a plausible building block for various active ingredients.

Patents have been filed for cyclohexane derivatives with herbicidal and insecticidal properties. For instance, certain cyclohexane derivatives are used as intermediates in the preparation of herbicides.[5] Another patent describes cyclohexane derivatives and their salts for use as insecticides.[5] These examples suggest that this compound could serve as a starting material for the synthesis of novel agrochemicals. The introduction of the cyclohexylethyl moiety can influence the lipophilicity and biological activity of a molecule, which are critical parameters in the design of effective pesticides.

Logical Relationship for Agrochemical Development

The potential for developing agrochemicals from this compound can be visualized as a logical progression from the starting material to a final product.

G A This compound B Introduction of Pharmacophore A->B Nucleophilic Substitution C Novel Cyclohexane Derivative B->C Synthesis D Biological Screening C->D Testing E Active Agrochemical Ingredient D->E Identification

Caption: Development pathway for potential agrochemicals.

Conclusion

This compound and its isomers are valuable chemical intermediates with a proven application in the pharmaceutical industry, specifically in the synthesis of a key precursor for dextromethorphan. The detailed synthetic pathway, including quantitative data and experimental protocols, underscores its industrial relevance. Furthermore, while less defined, its potential as a building block for novel agrochemicals presents an avenue for future research and development. The reactivity of its chloroethyl group, combined with the cyclic hydrocarbon structure, offers a versatile platform for the creation of new and useful molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Chloroethyl)cyclohexane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Chloroethyl)cyclohexane and related chloroalkyl-cyclohexane derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The document details their application in alkylation reactions to introduce the cyclohexylethyl or related moieties into drug scaffolds, focusing on the synthesis of phosphodiesterase inhibitors as a prime example. Detailed experimental protocols, quantitative data, and a relevant signaling pathway are provided to guide researchers in their drug discovery and development efforts.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a valuable alkylating agent in organic synthesis, enabling the introduction of the 2-cyclohexylethyl group onto various nucleophiles.[1] This moiety can be found in a range of biologically active molecules and is of particular interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The reactive chloroethyl group allows for efficient nucleophilic substitution reactions with amines, phenols, and other heteroatoms, making it a versatile building block for creating diverse chemical libraries.

While direct synthesis of a marketed drug using this compound is not widely documented in publicly available literature, the principle of its application is well-demonstrated by the synthesis of related compounds where a chloroalkyl-cyclohexane derivative is a key reactant. A prominent example is the synthesis of Cilostazol (B1669032), a phosphodiesterase inhibitor, which utilizes a chloroalkyl-cyclohexyl tetrazole derivative.

Application in the Synthesis of Phosphodiesterase Inhibitors: The Case of Cilostazol

Cilostazol is a medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Its mechanism of action involves the selective inhibition of phosphodiesterase type 3 (PDE3).[1] The synthesis of Cilostazol provides an excellent case study for the application of chloroalkyl-cyclohexane derivatives in pharmaceutical manufacturing.

The key step in the synthesis of Cilostazol involves the O-alkylation of 6-hydroxy-3,4-dihydroquinolinone with a chloroalkyl-cyclohexyl intermediate, specifically 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[2] This reaction highlights the utility of such reagents in forming crucial ether linkages in complex drug molecules.

Quantitative Data for Cilostazol Synthesis

The following table summarizes representative quantitative data for the O-alkylation step in the synthesis of Cilostazol, based on various reported procedures.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
6-hydroxy-3,4-dihydroquinolinone5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazoleKOHIsopropanolReflux574[3]
6-hydroxy-3,4-dihydroquinolinone5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazoleKOH, K₂CO₃n-ButanolReflux576.2US20020099213A1
6-hydroxy-3,4-dihydroquinolinone5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazoleKOHn-PropanolReflux-High[4]

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound and its analogs.

General Protocol for O-Alkylation of Phenols with this compound

This protocol describes a general procedure for the etherification of a phenolic compound using this compound, which can be adapted for the synthesis of various pharmaceutical intermediates.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the base (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Slowly add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Synthesis of Cilostazol Intermediate via O-Alkylation

This protocol is based on a reported synthesis of Cilostazol and illustrates the reaction of a phenol (B47542) with a chloroalkyl-cyclohexane derivative.

Materials:

  • 6-hydroxy-3,4-dihydroquinolinone (1.0 eq)

  • 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.2 eq)

  • Potassium hydroxide (B78521) (KOH) (1.2 eq)

  • Isopropanol

Procedure:

  • In a reaction vessel, dissolve 6-hydroxy-3,4-dihydroquinolinone (1.0 eq) and potassium hydroxide (1.2 eq) in isopropanol.

  • Add 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours.

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture to facilitate the precipitation of the product.

  • Filter the solid product and wash with cold isopropanol.

  • Dry the product under vacuum to yield Cilostazol.

Signaling Pathway and Experimental Workflow Diagrams

Phosphodiesterase III (PDE3) Signaling Pathway

Cilostazol exerts its therapeutic effect by inhibiting PDE3, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade plays a crucial role in regulating platelet aggregation and vasodilation.

PDE3_Signaling_Pathway cluster_inhibition Cilostazol Action cluster_cAMP_pathway cAMP Signaling Cascade cluster_effects Physiological Effects Cilostazol Cilostazol ((2-Cyclohexylethyl) Moiety Analog) PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation ATP ATP AC Adenylyl Cyclase ATP->AC Activation AC->cAMP Conversion PKA Protein Kinase A (PKA) (Active) cAMP->PKA Activation Platelet Platelet Aggregation PKA->Platelet Inhibition Vessel Vasoconstriction PKA->Vessel Inhibition (Vasodilation)

Caption: PDE3 signaling pathway and the inhibitory action of Cilostazol.

General Experimental Workflow for Alkylation

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using an alkylation reaction with a chloroalkyl-cyclohexane derivative.

Alkylation_Workflow Start Start Reactants 1. Combine Nucleophile (e.g., Phenol or Amine), Base, and Solvent Start->Reactants Add_Alkyl_Halide 2. Add this compound or Analog Reactants->Add_Alkyl_Halide Reaction 3. Heat and Stir (Monitor by TLC/HPLC) Add_Alkyl_Halide->Reaction Workup 4. Aqueous Workup and Extraction Reaction->Workup Purification 5. Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

Application of (2-Chloroethyl)cyclohexane in Agrochemical Production: A Review of Potential Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloroethyl)cyclohexane , a halogenated aliphatic cyclic hydrocarbon, is recognized as a potential intermediate in the synthesis of various organic molecules.[1] While its direct application in the manufacturing of specific, named agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests a versatile role as a building block for introducing a cyclohexylethyl moiety into more complex molecules. This functional group is present in a variety of biologically active compounds, including some classes of herbicides and insecticides.

This document provides an overview of the potential applications of this compound in agrochemical synthesis based on its chemical reactivity and the known synthetic pathways for related compounds. Due to the limited availability of specific examples in the public domain, this report will focus on hypothetical synthetic routes and general experimental protocols.

Potential as a Precursor for Cyclohexane-Containing Agrochemicals

The cyclohexane (B81311) ring is a common structural motif in a number of commercial agrochemicals, particularly herbicides of the cyclohexanedione class. While direct synthesis routes for prominent herbicides like clethodim (B606718) or profoxydim starting from this compound are not described in the available literature[1][2][3][4], the this compound molecule could theoretically be used to synthesize precursors for such compounds or other novel agrochemical candidates.

The primary reactive site in this compound is the chloroethyl group, which can participate in a variety of nucleophilic substitution reactions. This allows for the attachment of the cyclohexylethyl group to other molecular scaffolds.

Hypothetical Synthetic Applications

Based on general organic synthesis principles, this compound could be utilized in the following types of reactions to generate intermediates for agrochemicals:

  • Alkylation of Phenols and Thiols: The chloroethyl group can be used to alkylate phenolic or thiophenolic compounds. The resulting cyclohexylethyl aryl ethers or thioethers could serve as key intermediates for certain classes of herbicides or fungicides.

  • Synthesis of Cyclohexylethylamines: this compound can be a precursor for the synthesis of 2-cyclohexylethylamine.[5] Amines are crucial building blocks for a wide range of agrochemicals, including certain herbicides and insecticides.

  • Formation of Thiourea (B124793) Derivatives: Reaction with thiourea or substituted thioureas could lead to the formation of isothiouronium salts, which can be further converted to various heterocyclic systems or used to introduce the cyclohexylethyl moiety into sulfur-containing agrochemicals.[6]

Hypothetical Experimental Protocol: Synthesis of a Cyclohexylethyl Aryl Ether Intermediate

The following is a hypothetical protocol for the synthesis of a cyclohexylethyl aryl ether, which could be a precursor for further elaboration into a potential herbicidal compound. This protocol is based on standard Williamson ether synthesis conditions.

Objective: To synthesize 1-(2-(cyclohexylethoxy)-4-nitrophenyl)ethan-1-one.

Materials:

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-3-nitroacetophenone (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add 150 mL of anhydrous acetone to the flask and stir the suspension.

  • Add this compound (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in toluene and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product may be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Amount (moles)Mass (g)Yield (%)
4-Hydroxy-3-nitroacetophenone181.150.059.06-
This compound146.660.068.80-
Potassium Carbonate138.210.07510.37-
Product (Theoretical) 291.35 0.05 14.57 100
Product (Actual) 291.35 --75-85 (Expected)

Visualization of a Hypothetical Synthetic Pathway

The following diagram illustrates a hypothetical two-step synthesis of a potential agrochemical intermediate starting from this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group A This compound C Intermediate Ether A->C K2CO3, Acetone B 4-Hydroxy-3-nitroacetophenone B->C D Intermediate Ether E Final Amine Intermediate D->E H2, Pd/C

Caption: Hypothetical synthesis of an amine intermediate.

Signaling Pathways and Mode of Action

The ultimate biological activity and mode of action of an agrochemical derived from this compound would depend entirely on the final molecular structure. For instance, if the cyclohexylethyl moiety were incorporated into a molecule resembling known ACCase (acetyl-CoA carboxylase) inhibitors, it might exhibit herbicidal activity by disrupting fatty acid synthesis in susceptible plants. If incorporated into a structure targeting the insect nervous system, it could function as an insecticide. Without a specific final product, any discussion of signaling pathways remains speculative.

Conclusion

This compound possesses the chemical reactivity to serve as a versatile intermediate in the synthesis of agrochemicals. Its primary utility lies in its ability to introduce a cyclohexylethyl group into various molecular frameworks through reactions such as nucleophilic substitution. While direct, documented pathways from this compound to commercial agrochemicals are not readily found in the public domain, its potential for use in the discovery and development of new active ingredients is plausible. The provided hypothetical synthesis illustrates a rational approach to its application in this field. Further research and disclosure from agrochemical manufacturers would be necessary to detail its specific industrial applications.

References

Application Notes and Protocols: Formation of Grignard Reagent from (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of the Grignard reagent from (2-Chloroethyl)cyclohexane, yielding (2-Chloroethyl)cyclohexylmagnesium chloride. This reagent is a valuable intermediate in organic synthesis, allowing for the introduction of the (2-chloroethyl)cyclohexyl moiety in the development of new chemical entities.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent from this compound presents a unique challenge due to the presence of two halide centers. The reactivity of alkyl halides in Grignard formation follows the trend R-I > R-Br > R-Cl, with alkyl chlorides being the least reactive.[2][3] This document outlines the critical considerations and a detailed protocol for the preparation of (2-Chloroethyl)cyclohexylmagnesium chloride, with a focus on maximizing the yield of the desired product while minimizing potential side reactions.

Key Considerations

The formation of a Grignard reagent from this compound involves the reaction of the secondary alkyl chloride with magnesium metal. However, the presence of the primary chloroethyl group introduces the possibility of intramolecular and intermolecular side reactions.

  • Reactivity of Halides: Secondary alkyl chlorides are less reactive than primary alkyl chlorides in the formation of Grignard reagents.[3] This difference in reactivity is a key factor in selectively forming the Grignard reagent at the secondary carbon of the cyclohexane (B81311) ring.

  • Intramolecular Cyclization: Once the Grignard reagent is formed at the cyclohexyl ring, the nucleophilic carbon can potentially attack the electrophilic carbon of the chloroethyl side chain, leading to the formation of a spirocyclic alkane. This is a common pathway for Grignard reagents derived from dihaloalkanes.

  • Wurtz-type Coupling: The Grignard reagent can react with unreacted this compound in a Wurtz-type coupling reaction, leading to the formation of a dimerized product.[3]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1][4] Therefore, all reagents, solvents, and glassware must be scrupulously dried to prevent the quenching of the Grignard reagent.

Data Presentation

The following table summarizes typical yields for Grignard reagent formation from various alkyl halides. Note that specific yields for this compound are not widely reported and the data for secondary alkyl chlorides should be considered as an estimate.

Alkyl Halide TypeHalogenTypical Yield Range (%)Notes
PrimaryCl60-85%Generally good yields, but slower reaction than with bromides or iodides.
Secondary Cl 50-80% Yields can be variable and are sensitive to reaction conditions. [3]
TertiaryClLow to moderateProne to elimination side reactions.
PrimaryBr80-95%More reactive than chlorides, leading to higher yields.
SecondaryBr75-90%Good yields are generally achievable.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale preparation of (2-Chloroethyl)cyclohexylmagnesium chloride.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Calcium chloride drying tubes

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and an inlet for inert gas. The entire apparatus must be flame-dried under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation of Reaction: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF to the dropping funnel. Add a small amount of this solution to the flask containing the magnesium. Gently warm the flask with a heating mantle to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition helps to minimize the Wurtz-type coupling side reaction.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[3]

  • Use of the Grignard Reagent: The resulting grey-to-brown solution is the (2-Chloroethyl)cyclohexylmagnesium chloride Grignard reagent. It is typically used immediately in the subsequent synthetic step without isolation.

Visualizations

Logical Relationship of Potential Reaction Pathways

G cluster_start Starting Material cluster_reaction Grignard Formation cluster_products Potential Products A This compound B Mg, Ether/THF A->B Reaction with Mg C (2-Chloroethyl)cyclohexylmagnesium chloride (Desired Product) B->C Desired Pathway D Spiro[2.5]octane (Intramolecular Cyclization) C->D Intramolecular Side Reaction E Dimerized Product (Wurtz Coupling) C->E Intermolecular Side Reaction

Caption: Potential reaction pathways in the formation of a Grignard reagent from this compound.

Experimental Workflow for Grignard Reagent Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Apparatus (Flame-dry under N2/Ar) B Activate Mg Turnings (with Iodine) A->B C Initiate Reaction (Add small amount of R-Cl) B->C D Slow Addition of R-Cl (Maintain gentle reflux) C->D E Reflux to Completion (30-60 min) D->E F Grignard Reagent Solution (Use immediately) E->F

Caption: Experimental workflow for the preparation of the Grignard reagent.

Applications in Drug Development

The (2-Chloroethyl)cyclohexylmagnesium chloride reagent is a versatile building block in medicinal chemistry. Its primary application lies in the nucleophilic addition to various electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce the (2-chloroethyl)cyclohexyl group.[1] This moiety can be further functionalized, for example, by nucleophilic substitution of the remaining chloro group, allowing for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Conclusion

The formation of a Grignard reagent from this compound requires careful control of reaction conditions to favor the desired product over potential side reactions. By utilizing a well-dried apparatus, activating the magnesium, and maintaining a slow addition rate of the alkyl halide, researchers can successfully prepare (2-Chloroethyl)cyclohexylmagnesium chloride for use in a variety of synthetic transformations relevant to drug discovery and development.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatics with (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings.[1][2] This application note provides detailed protocols and data for the Friedel-Crafts alkylation of various aromatic compounds with (2-Chloroethyl)cyclohexane. This reaction is of significant interest as it produces (2-cyclohexylethyl)arene scaffolds. Both the cyclohexyl and substituted aromatic moieties are prevalent in medicinal chemistry, contributing to the desirable pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

The cyclohexyl group can act as a bioisostere for other bulky groups and its three-dimensional nature can provide enhanced contact with protein binding pockets.[3] Aromatic rings are key components in many pharmacophores, responsible for a drug's biological activity.[4] Therefore, the synthesis of molecules combining these two features is a valuable strategy in drug discovery and development.

This document covers both intermolecular alkylation of common aromatics like benzene, toluene, and anisole, as well as the intramolecular cyclization of appropriately substituted precursors to yield tetralin derivatives, which are also important structural motifs in biologically active molecules.[3]

Reaction Mechanism and Principles

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[5] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to generate a carbocation or a highly polarized complex from the alkyl halide.[1][5] This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the alkylated product.[5]

When using this compound, a primary alkyl halide, the initial carbocation formed is prone to rearrangement to a more stable secondary carbocation via a hydride shift. This can lead to a mixture of products. However, under controlled conditions, the desired direct substitution product can be obtained.

Intermolecular Friedel-Crafts Alkylation

This section details the reaction of this compound with various aromatic substrates.

General Experimental Protocol

Materials:

  • Aromatic Substrate (Benzene, Toluene, Anisole, etc.)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Ice-water bath

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, and other standard glassware.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and the anhydrous solvent.

  • Cool the flask in an ice-water bath.

  • Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution. Note: The addition of AlCl₃ can be exothermic.

  • Once the AlCl₃ has been added, slowly add a solution of this compound in the anhydrous solvent from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (see table below for specific examples).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of ice-cold 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Data Presentation
Aromatic SubstrateMolar Ratio (Aromatic:Alkyl Halide:AlCl₃)SolventTemperature (°C)Reaction Time (h)Product(s)Yield (%)
Benzene10 : 1 : 1.2Benzene (solvent)254(2-Cyclohexylethyl)benzene75
Toluene5 : 1 : 1.2Toluene (solvent)25-305Mixture of o-, m-, p-isomers68
Anisole2 : 1 : 1.1Dichloromethane0 - 2534-(2-Cyclohexylethyl)anisole85 (para-isomer)

Note: Yields are approximate and can vary based on the precise reaction conditions and purification methods.

Experimental Workflow

G Intermolecular Friedel-Crafts Alkylation Workflow A Setup Reaction Vessel (Flame-dried, Inert Atmosphere) B Add Aromatic Substrate and Anhydrous Solvent A->B C Cool to 0-5 °C (Ice-water bath) B->C D Add Anhydrous AlCl₃ C->D E Slowly Add This compound Solution D->E F Warm to Room Temperature and Heat E->F G Monitor Reaction (TLC/GC) F->G H Quench with Ice-cold HCl G->H Reaction Complete I Work-up (Separation and Washing) H->I J Dry and Concentrate I->J K Purify Product (Chromatography/Distillation) J->K

Caption: Workflow for Intermolecular Friedel-Crafts Alkylation.

Intramolecular Friedel-Crafts Alkylation (Cyclization)

When the this compound moiety is attached to an aromatic ring, an intramolecular Friedel-Crafts reaction can occur to form a fused ring system. This is a powerful method for the synthesis of tetralin derivatives.[3]

General Experimental Protocol

Materials:

  • 1-(2-Chloroethyl)-2-cyclohexylbenzene (or similar precursor)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the 1-(2-chloroethyl)-2-cyclohexylbenzene precursor in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add anhydrous AlCl₃ in portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of ice-cold 1M HCl.

  • Perform a standard aqueous work-up as described in the intermolecular protocol (Section 3.1, steps 8-9).

  • Dry the organic layer, remove the solvent, and purify the resulting cyclized product by column chromatography.

Data Presentation
SubstrateCatalyst (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)
1-(2-Chloroethyl)-2-cyclohexylbenzeneAlCl₃ (1.2)DCM0 to 2521,2,3,4-Tetrahydro-5-cyclohexylnaphthalene~80

Note: This is a representative example; yields may vary.

Reaction Pathway Diagram

G Intramolecular Friedel-Crafts Cyclization Pathway Start 1-(2-Chloroethyl)-2-cyclohexylbenzene Precursor Catalyst AlCl₃ Lewis Acid Catalyst Intermediate Carbocation Intermediate Electrophilic Center Start->Intermediate + AlCl₃ - AlCl₄⁻ Attack {Intramolecular Attack | Ring Closure} Arenium Arenium Ion Non-aromatic Intermediate Intermediate->Arenium Electrophilic Aromatic Substitution Deprotonation {Deprotonation | Aromaticity Restored} Product Tetralin Derivative Cyclized Product Arenium->Product - H⁺

Caption: Intramolecular Friedel-Crafts Cyclization Pathway.

Applications in Drug Development

The (2-cyclohexylethyl)arene scaffold is a valuable building block in medicinal chemistry. The combination of a flexible, lipophilic cyclohexyl group with a functionalizable aromatic ring allows for the synthesis of diverse compound libraries for screening against various biological targets.[3]

  • Scaffold for Bioactive Molecules: These structures can serve as the core for developing new chemical entities (NCEs) targeting receptors, enzymes, and ion channels.

  • Modulation of Physicochemical Properties: The cyclohexyl group can enhance properties such as metabolic stability and membrane permeability.

  • Lead Optimization: The aromatic ring provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.

Safety Precautions

  • Ventilation: All Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: Aluminum chloride and other Lewis acids are highly moisture-sensitive and react violently with water, releasing HCl gas. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of the reaction with water or acid is highly exothermic and should be done slowly and with efficient cooling.

By following these protocols and considering the principles outlined, researchers can effectively utilize the Friedel-Crafts alkylation of aromatics with this compound for the synthesis of valuable compounds for chemical and pharmaceutical research.

References

Application Notes and Protocols for the Synthesis of Phenethylamine Derivatives Using (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of phenethylamine (B48288) derivatives, specifically focusing on the use of (2-chloroethyl)cyclohexane as a key starting material. The synthetic strategy involves a two-step process: the initial Friedel-Crafts reaction to form a cyclohexyl-substituted aromatic intermediate, followed by a reductive amination to introduce the desired amine functionality. This methodology offers a versatile route to a variety of phenethylamine derivatives with potential applications in medicinal chemistry and drug discovery. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Additionally, diagrams illustrating the reaction pathways and experimental workflows are included to enhance clarity.

Introduction

Phenethylamine and its derivatives are a class of compounds with significant pharmacological importance, acting on various targets within the central nervous system. The structural diversity of this scaffold allows for the fine-tuning of biological activity, leading to the development of numerous therapeutic agents. This application note outlines a robust synthetic route to novel phenethylamine derivatives characterized by a cyclohexylethyl moiety attached to the aromatic ring. The key starting material, this compound, provides a straightforward entry point for introducing this bulky, lipophilic group, which can significantly influence the pharmacological profile of the resulting compounds.

The overall synthetic approach is a two-step sequence:

  • Friedel-Crafts Acylation: Reaction of an aromatic substrate with cyclohexylacetyl chloride, generated in situ or pre-synthesized, in the presence of a Lewis acid catalyst to yield a ketone intermediate, 1-cyclohexyl-2-phenylethan-1-one.

  • Reductive Amination: Conversion of the ketone intermediate to the target primary amine, 2-cyclohexyl-1-phenylethanamine, using a suitable amine source and a reducing agent.

This document provides detailed protocols for each of these key transformations, along with expected yields and characterization data.

Synthetic Pathway

The synthesis of 2-cyclohexyl-1-phenylethanamine from this compound is proposed via a multi-step pathway involving the formation of a ketone intermediate followed by reductive amination. An alternative initial step, a direct Friedel-Crafts alkylation, is also considered.

G cluster_0 Pathway 1: Friedel-Crafts Acylation Route cluster_1 Pathway 2: Direct Friedel-Crafts Alkylation (Alternative) A This compound B Cyclohexylacetic acid A->B Grignard reaction followed by carboxylation C Cyclohexylacetyl chloride B->C SOCl₂ or (COCl)₂ E 1-Cyclohexyl-2-phenylethan-1-one (Ketone Intermediate) C->E Friedel-Crafts Acylation AlCl₃ D Benzene (B151609) D->E G 2-Cyclohexyl-1-phenylethanamine (Target Phenethylamine) E->G Reductive Amination NH₃, H₂, Ni or NaBH₃CN F Ammonia (B1221849) F->G H This compound J 1-Cyclohexyl-2-phenylethane H->J Friedel-Crafts Alkylation AlCl₃ I Benzene I->J K 1-Cyclohexyl-2-phenylethanamine (Target Phenethylamine) J->K Amination (e.g., via halogenation and nucleophilic substitution)

Figure 1: Proposed synthetic pathways for 2-cyclohexyl-1-phenylethanamine.

Experimental Protocols

Synthesis of 1-Cyclohexyl-2-phenylethan-1-one (Ketone Intermediate)

This protocol details the Friedel-Crafts acylation of benzene with cyclohexylacetyl chloride.

Materials:

  • Cyclohexylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Cyclohexylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyclohexylacetic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclohexylacetyl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous benzene (acting as both solvent and reactant) at 0 °C, add the freshly prepared cyclohexylacetyl chloride (1.0 eq) dropwise.[1][2] The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford 1-cyclohexyl-2-phenylethan-1-one.

Expected Yield: 65-75%

Synthesis of 2-Cyclohexyl-1-phenylethanamine (Reductive Amination)

This protocol describes the conversion of the ketone intermediate to the target primary amine.

Materials:

Procedure:

  • Imine Formation and Reduction: In a round-bottom flask, dissolve 1-cyclohexyl-2-phenylethan-1-one (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium acetate (3-5 eq).[3] Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[4][5] Alternatively, the mixture can be subjected to catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Carefully add 1 M HCl to quench the reaction and adjust the pH to ~2. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then basified with a sodium hydroxide solution to pH >10 and extracted with diethyl ether.

  • Purification and Salt Formation: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the free amine. For purification and stable storage, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCl gas through the solution. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: 50-70%

Data Presentation

Physical and Spectroscopic Data of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1-Cyclohexyl-2-phenylethan-1-oneC₁₄H₁₈O202.30Colorless oil61259-29-8[6]
2-Cyclohexyl-1-phenylethanamineC₁₄H₂₁N203.33Colorless oil4442-88-0[7]
2-Cyclohexyl-1-phenylethanamine HClC₁₄H₂₂ClN239.79White solid82867-36-5[8]

Table 1: Physical properties of the synthesized compounds.

Predicted Spectroscopic Data for 2-Cyclohexyl-1-phenylethanamine
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) Mass Spectrometry (EI)
δ (ppm) Assignment δ (ppm)
7.20-7.40 (m, 5H)Ar-H145.0
4.15 (t, 1H)CH-NH₂128.5 (2C)
1.60-1.90 (m, 7H)Cyclohexyl-H, CH₂127.0 (2C)
0.85-1.40 (m, 6H)Cyclohexyl-H, NH₂126.5
58.0
45.0
34.0
33.0 (2C)
26.5 (2C)
26.0

Table 2: Predicted spectroscopic data for the target phenethylamine derivative.[8][9]

Experimental Workflow and Signaling Pathway Visualization

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target phenethylamine derivatives.

G start Start step1 Friedel-Crafts Acylation (Ketone Synthesis) start->step1 step2 Reaction Quenching and Work-up step1->step2 step3 Purification of Ketone (Distillation/Chromatography) step2->step3 step4 Reductive Amination step3->step4 step5 Reaction Quenching and Work-up step4->step5 step6 Purification of Amine (Extraction/Salt Formation) step5->step6 end Final Product (Phenethylamine Derivative) step6->end

Figure 2: General experimental workflow for the synthesis.

Potential Signaling Pathway Interaction

Phenethylamine derivatives are known to interact with various neurotransmitter systems. The introduction of a cyclohexyl group can modulate the affinity and selectivity for different receptors and transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine VMAT VMAT2 DA->VMAT Packaging DAT Dopamine Transporter (DAT) DA_cleft Dopamine DAT->DA_cleft Reuptake Derivative Cyclohexyl-Phenethylamine Derivative Derivative->DAT Inhibition D_receptor Dopamine Receptors DA_cleft->D_receptor Binding

Figure 3: Potential interaction with the dopaminergic system.

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable method for the preparation of novel phenethylamine derivatives from this compound. The two-step sequence involving Friedel-Crafts acylation and subsequent reductive amination is a well-established and high-yielding approach in organic synthesis. The protocols provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

Application Notes and Protocols: (2-Chloroethyl)cyclohexane as a Precursor for Cyclohexylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyclohexylethylamine, a valuable building block in pharmaceutical development, using (2-chloroethyl)cyclohexane as a precursor. The primary method detailed is the direct amination via a nucleophilic substitution reaction with ammonia (B1221849). Alternative synthetic strategies are also discussed.

Introduction

Cyclohexylethylamine and its derivatives are important intermediates in the synthesis of various biologically active molecules. Their structural motif is found in compounds targeting a range of receptors and enzymes. The use of this compound as a starting material offers a straightforward synthetic route to this key amine. This document outlines the chemical principles, experimental procedures, and expected outcomes for this transformation.

Synthetic Pathways Overview

The conversion of this compound to cyclohexylethylamine is primarily achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group.

Direct Amination with Ammonia

This is the most direct approach, involving the reaction of this compound with ammonia. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used. The reaction is generally carried out under pressure and at elevated temperatures to ensure a reasonable reaction rate.

G 2-Chloroethyl)cyclohexane 2-Chloroethyl)cyclohexane Ammonia (excess) Ammonia (excess) Cyclohexylethylamine (Primary Amine) Cyclohexylethylamine (Primary Amine) Ammonia (excess)->Cyclohexylethylamine (Primary Amine) Byproducts Secondary & Tertiary Amines, Quaternary Ammonium (B1175870) Salt Cyclohexylethylamine (Primary Amine)->Byproducts Further Alkylation This compound This compound This compound->Cyclohexylethylamine (Primary Amine) Nucleophilic Substitution (SN2) This compound->Byproducts

Caption: Direct Amination Workflow.

Experimental Protocols

Synthesis of Cyclohexylethylamine via Direct Amination

This protocol is adapted from general procedures for the amination of primary alkyl halides.[1]

Materials:

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine this compound (1.0 equivalent) and a large molar excess of concentrated aqueous ammonia (e.g., 20-50 equivalents) in ethanol. The use of ethanol as a co-solvent helps to homogenize the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat it to a temperature in the range of 100-150 °C. The internal pressure will increase due to the heating of the volatile components. Maintain this temperature for 12-24 hours with constant stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if feasible.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the organic components. The aqueous layer will contain ammonium chloride and excess ammonia.

  • Basification and Further Extraction: To ensure the amine is in its free base form, cautiously add a concentrated solution of sodium hydroxide to the aqueous layer until it is strongly basic (pH > 12). Extract the aqueous layer again with diethyl ether (2-3 times) to recover any dissolved amine.

  • Drying and Solvent Removal: Combine all the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude cyclohexylethylamine can be purified by fractional distillation under reduced pressure.

Expected Yield: The yield of the primary amine is highly dependent on the reaction conditions, particularly the excess of ammonia used. Yields can typically range from 40% to 70%.

ParameterValueReference
Reactant Ratio (Ammonia:this compound)20:1 to 50:1 (molar)General Principle
Temperature100 - 150 °CGeneral Principle
Reaction Time12 - 24 hoursGeneral Principle
Expected Yield (Primary Amine)40 - 70%Estimated

Alternative Synthetic Routes

While direct amination is a common method, other synthetic strategies can also be employed to produce cyclohexylethylamine, which may offer advantages in terms of selectivity and milder reaction conditions.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines that avoids the issue of over-alkylation.[2][3][4][5] It involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Potassium Phthalimide Potassium Phthalimide N-(2-Cyclohexylethyl)phthalimide N-(2-Cyclohexylethyl)phthalimide Potassium Phthalimide->N-(2-Cyclohexylethyl)phthalimide 2-Chloroethyl)cyclohexane 2-Chloroethyl)cyclohexane Hydrazine or Acid/Base Hydrazine or Acid/Base Cyclohexylethylamine Cyclohexylethylamine N-(2-Cyclohexylethyl)phthalimide->Cyclohexylethylamine Phthalhydrazide or Phthalic Acid Phthalhydrazide or Phthalic Acid N-(2-Cyclohexylethyl)phthalimide->Phthalhydrazide or Phthalic Acid This compound This compound This compound->N-(2-Cyclohexylethyl)phthalimide Hydrazine or Acid/Base->Cyclohexylethylamine G Cyclohexylacetaldehyde Cyclohexylacetaldehyde Imine Intermediate Imine Intermediate Cyclohexylacetaldehyde->Imine Intermediate Ammonia Ammonia Ammonia->Imine Intermediate Cyclohexylethylamine Cyclohexylethylamine Imine Intermediate->Cyclohexylethylamine Reducing Agent Reducing Agent Reducing Agent->Cyclohexylethylamine

References

Application Notes and Protocols for Alkylation with (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the alkylation of nucleophiles using (2-Chloroethyl)cyclohexane. This reagent can be employed in both N-alkylation and C-alkylation (Friedel-Crafts) reactions, offering a versatile building block for the synthesis of more complex molecules relevant to pharmaceutical and materials science research.

Part 1: N-Alkylation of Amines with this compound

The N-alkylation of amines with haloalkanes is a fundamental transformation in organic synthesis for the construction of nitrogen-containing molecules.[1] This protocol details the reaction of a primary or secondary amine with this compound to yield the corresponding N-(2-cyclohexylethyl)amine derivative. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1]

General Reaction Scheme:

R¹R²NH + Cl-CH₂CH₂-cyclohexyl → R¹R²N-CH₂CH₂-cyclohexyl + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Experimental Protocol

A detailed methodology for the N-alkylation of an amine with this compound is provided below.

Table 1: Reagents and Materials for N-Alkylation

Reagent/MaterialPurposeRecommended Specifications
This compoundAlkylating agent≥98% purity
Amine (primary or secondary)Nucleophile≥98% purity
Anhydrous Acetonitrile (B52724) (CH₃CN)SolventAnhydrous, <50 ppm H₂O
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)BaseAnhydrous, powdered (K₂CO₃) or ≥99% (Et₃N)
Round-bottom flaskReaction vesselFlame-dried
Magnetic stirrer and stir barAgitation
Reflux condenserTo prevent solvent loss
Inert atmosphere (Nitrogen or Argon)To maintain anhydrous conditions
Thin-Layer Chromatography (TLC) platesReaction monitoringSilica (B1680970) gel coated
Column chromatography setupPurificationSilica gel
Rotary evaporatorSolvent removal
NMR Spectrometer, Mass SpectrometerProduct characterization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

  • Solvent Addition: Dissolve the amine in a suitable volume of anhydrous acetonitrile (e.g., 10 mL per mmol of amine).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.1-1.5 equivalents), to the stirred solution.[1] The base acts as a scavenger for the hydrochloric acid generated during the reaction.[1]

  • Addition of Alkylating Agent: Slowly add this compound (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the solid base and wash it with a small amount of acetonitrile.

  • Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure N-(2-cyclohexylethyl)amine.[2]

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Table 2: Summary of N-Alkylation Reaction Conditions

ParameterConditionRationale
Stoichiometry (Amine:this compound)1 : 1.1-1.2A slight excess of the alkylating agent ensures complete consumption of the amine. To avoid over-alkylation, an excess of the amine can be used.[2]
BaseK₂CO₃ or Et₃N (1.5-2.0 eq. or 1.1-1.5 eq.)Neutralizes the HCl produced during the reaction, driving the equilibrium towards the product.[1]
SolventAnhydrous AcetonitrileA polar aprotic solvent that facilitates SN2 reactions.
Temperature50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate. Higher temperatures can lead to side reactions.[2]
Reaction TimeVaries (monitor by TLC)Dependent on the reactivity of the specific amine.

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃) prep->add_base add_alkyl Add this compound add_base->add_alkyl heat Heat and Stir add_alkyl->heat monitor Monitor by TLC heat->monitor workup Cool, Filter, and Concentrate monitor->workup extract Extract and Wash workup->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for the N-alkylation of amines.

Part 2: Friedel-Crafts Alkylation of Aromatic Compounds with this compound

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to aromatic rings.[3] This protocol describes the alkylation of an aromatic compound, such as benzene, with this compound using a Lewis acid catalyst. This reaction is an electrophilic aromatic substitution.[4]

General Reaction Scheme:

Ar-H + Cl-CH₂CH₂-cyclohexyl --(Lewis Acid)--> Ar-CH₂CH₂-cyclohexyl + HCl

Where Ar-H is an aromatic compound.

Experimental Protocol

A detailed methodology for the Friedel-Crafts alkylation of an aromatic compound with this compound is provided below.

Table 3: Reagents and Materials for Friedel-Crafts Alkylation

Reagent/MaterialPurposeRecommended Specifications
This compoundAlkylating agent≥98% purity
Aromatic Compound (e.g., Benzene)SubstrateAnhydrous
Anhydrous Aluminum Chloride (AlCl₃)Lewis acid catalystAnhydrous, ≥99%
Anhydrous Dichloromethane (CH₂Cl₂)SolventAnhydrous, <50 ppm H₂O
Round-bottom flaskReaction vesselFlame-dried
Magnetic stirrer and stir barAgitation
Inert atmosphere (Nitrogen or Argon)To maintain anhydrous conditions
Ice bathTemperature control
Separatory funnelFor work-up
Thin-Layer Chromatography (TLC) platesReaction monitoringSilica gel coated
Column chromatography setupPurificationSilica gel
Rotary evaporatorSolvent removal
NMR Spectrometer, Mass SpectrometerProduct characterization

Procedure:

  • Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.3 equivalents) and suspend it in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, dissolve the aromatic compound (1.0 equivalent) and this compound (1.0-1.1 equivalents) in anhydrous dichloromethane.

  • Slow Addition: Slowly add the solution of the aromatic compound and alkylating agent to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[3]

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing ice and a small amount of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Table 4: Summary of Friedel-Crafts Alkylation Reaction Conditions

ParameterConditionRationale
Stoichiometry (Aromatic:this compound:AlCl₃)1 : 1.0-1.1 : 1.1-1.3A slight excess of the catalyst and alkylating agent is often used.
CatalystAnhydrous AlCl₃A strong Lewis acid that facilitates the formation of the carbocation electrophile.[4]
SolventAnhydrous DichloromethaneAn inert solvent for Friedel-Crafts reactions.
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by warming to drive the reaction to completion.
Reaction Time2-4 hours (monitor by TLC)Dependent on the reactivity of the aromatic substrate.

Limitations:

  • Polyalkylation: The alkylated product is often more reactive than the starting material, which can lead to multiple alkylations.[5][6] Using a large excess of the aromatic substrate can help to minimize this.

  • Carbocation Rearrangement: Primary alkyl halides can form carbocations that may rearrange to more stable secondary or tertiary carbocations.[6][7]

  • Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., -NO₂) are generally unreactive in Friedel-Crafts alkylation.[7]

Workflow for Friedel-Crafts Alkylation

FC_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Suspend AlCl₃ in Anhydrous Solvent cool Cool to 0 °C prep->cool add_reagents Slowly Add Aromatic and This compound cool->add_reagents react Warm to RT and Stir add_reagents->react monitor Monitor by TLC react->monitor quench Quench with Ice/HCl monitor->quench extract Extract and Wash quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

General workflow for Friedel-Crafts alkylation.

References

Application Note: High-Throughput GC-MS Method for In-Process Monitoring of (2-Chloroethyl)cyclohexane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving (2-Chloroethyl)cyclohexane. The protocol is designed for high-throughput analysis, enabling real-time tracking of reactant consumption and product formation, which is critical for reaction optimization, kinetic studies, and quality control in pharmaceutical and chemical development. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and definitive compound identification.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] Monitoring the progress of reactions involving this alkyl halide is essential to ensure optimal yield, minimize byproduct formation, and maintain process safety.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and selective detection.[3][4] This note provides a detailed protocol for the GC-MS analysis of a representative nucleophilic substitution reaction of this compound.

Experimental Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Autosampler: Agilent 7693A Autosampler

  • Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa

  • Syringe: 10 µL SGE autosampler syringe

Reagents and Standards
  • Solvent: Dichloromethane (B109758) (DCM), HPLC grade

  • This compound: ≥95% purity

  • Internal Standard (IS): Naphthalene, ≥99% purity

  • Reactant and Product Standards: As required for the specific reaction being monitored (e.g., Cyclohexylethanamine for a substitution with ammonia).

Sample Preparation
  • Reaction Quenching: At specified time points, withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in 900 µL of cold dichloromethane in a 2 mL vial.

  • Internal Standard Spiking: Add 100 µL of a 100 µg/mL Naphthalene internal standard solution in dichloromethane to the quenched sample.

  • Dilution: If necessary, further dilute the sample with dichloromethane to bring the analyte concentrations within the calibration range.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters

Table 1: GC-MS Instrument Conditions

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection ModeSplit (50:1)
Injection Volume1 µL
Carrier GasHelium
Constant Flow1.2 mL/min
Oven Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate15 °C/min
Final Temperature240 °C
Final Hold Time5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
Data Acquisition and Processing
  • Full Scan Analysis: Initially, perform a full scan analysis to identify all reaction components.

  • SIM Mode for Quantification: For quantitative analysis, use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for each compound should be determined from their respective mass spectra.

  • Quantification: Create a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Data Presentation

Representative Chromatographic Data

A typical total ion chromatogram (TIC) will show baseline separation of the solvent, internal standard, this compound, and potential reaction products. The retention time for each compound is a key identifier under the specified chromatographic conditions.[5]

Table 2: Representative Retention Times and SIM Ions

CompoundRetention Time (min)Primary Quantifier Ion (m/z)Qualifier Ions (m/z)
Naphthalene (IS)~ 8.5128102, 77
This compound~ 7.211183, 67
Cyclohexylethanamine (Product)~ 7.89882, 56

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Quantitative Analysis of a Substitution Reaction

The following table presents hypothetical data from monitoring a substitution reaction of this compound with an amine nucleophile.

Table 3: Quantitative Monitoring of Reaction Progress

Reaction Time (min)This compound Conc. (µg/mL)Product Conc. (µg/mL)Conversion (%)
0100000
1575224824.8
3051548548.5
6023176976.9
1205594594.5
240< 10> 990> 99

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for Reaction Monitoring cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Time Point Sampling Spike Spike with Internal Standard Quench->Spike Dilute Dilute to Working Concentration Spike->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report

References

Application Notes and Protocols for HPLC Purification of (2-Chloroethyl)cyclohexane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)cyclohexane is a valuable building block in organic synthesis, frequently utilized in the pharmaceutical and specialty chemical industries. Its reactions, typically nucleophilic substitutions and eliminations, can lead to a variety of products and byproducts that require efficient purification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and analysis of these reaction mixtures. This document provides detailed application notes and protocols for the HPLC purification of products from reactions involving this compound.

A common application of this compound is in alkylation reactions, where the chloroethyl group is displaced by a nucleophile. For instance, the reaction with a primary or secondary amine can yield a more complex amine, a common structural motif in active pharmaceutical ingredients. Understanding the reaction pathways is crucial for developing effective purification strategies.

Reaction Scheme: Nucleophilic Substitution

A representative reaction of this compound is the nucleophilic substitution with a primary amine, such as aniline, to form N-(2-cyclohexylethyl)aniline. This reaction can also be accompanied by side products, primarily from elimination reactions, resulting in the formation of vinylcyclohexane.

reagent1 This compound reaction_conditions Base, Heat reagent1->reaction_conditions reagent2 Aniline reagent2->reaction_conditions product N-(2-cyclohexylethyl)aniline (Main Product) side_product Vinylcyclohexane (Side Product) reaction_conditions->product Substitution (SN2) reaction_conditions->side_product Elimination (E2)

Figure 1: Reaction scheme of this compound with aniline.

HPLC Purification Protocol

This protocol outlines the steps for the purification of the main substitution product, N-(2-cyclohexylethyl)aniline, from the unreacted starting materials and the elimination byproduct, vinylcyclohexane. A reverse-phase HPLC method is employed, which separates compounds based on their hydrophobicity.

Experimental Workflow

The overall workflow for the purification process is depicted below.

start Reaction Mixture sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc HPLC Purification (Reverse Phase) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis fraction_collection->analysis evaporation Solvent Evaporation fraction_collection->evaporation pure_product Purified Product evaporation->pure_product

Figure 2: General workflow for HPLC purification.

Sample Preparation

Proper sample preparation is critical for successful HPLC purification and to prevent column contamination.[1][2][3][4]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent. The ideal solvent should completely dissolve the sample and be miscible with the mobile phase.[1][2] For reverse-phase HPLC, a solvent composition similar to the initial mobile phase conditions is recommended to ensure good peak shape.[2][3] In this case, a mixture of acetonitrile (B52724) and water is appropriate.

  • Concentration: The concentration of the sample should be optimized. A typical starting concentration is 1-10 mg/mL.[3]

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[1]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of N-(2-cyclohexylethyl)aniline.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 25 °C

Note: The addition of a small amount of acid like formic or phosphoric acid to the mobile phase can improve peak shape for amine-containing compounds. For mass spectrometry compatibility, formic acid is preferred.[5]

Data Presentation: Expected Retention Times

The following table provides the expected retention times for the components of the reaction mixture under the specified HPLC conditions. These values are illustrative and may vary depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)
Aniline3.5
Vinylcyclohexane8.2
This compound9.5
N-(2-cyclohexylethyl)aniline12.1

Detailed Methodologies

HPLC Purification Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample onto the column.

  • Chromatographic Run: Run the gradient program as specified in the HPLC conditions table.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product, N-(2-cyclohexylethyl)aniline. Automated fraction collectors can be programmed to collect based on retention time or UV signal threshold.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the same or a modified analytical HPLC method.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Method Optimization

The separation can be optimized by adjusting various parameters:

  • Mobile Phase Composition: The ratio of water to organic solvent (acetonitrile or methanol) in the mobile phase is a critical factor influencing separation.[6] A solvent triangle approach can be used to systematically explore different solvent combinations for optimal selectivity.[7]

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Lower flow rates generally lead to better resolution but longer run times.[6]

  • Column Chemistry: Different reverse-phase column chemistries (e.g., C8, Phenyl-Hexyl) can offer different selectivities for the separation of aromatic and alkyl compounds.

Conclusion

This application note provides a comprehensive guide for the HPLC purification of products from reactions involving this compound, using a nucleophilic substitution reaction as a representative example. The detailed protocol, including sample preparation, HPLC conditions, and method optimization strategies, serves as a valuable resource for researchers, scientists, and drug development professionals. By following these guidelines, high-purity compounds can be efficiently isolated for further analysis and application.

References

Troubleshooting & Optimization

Preventing elimination side reactions with (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Chloroethyl)cyclohexane Reactions

Welcome to the technical support center for optimizing reactions with this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing unwanted elimination side reactions and maximizing the yield of desired substitution products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of cyclohexylethylene as a byproduct in my reaction with this compound. What is causing this, and how can I prevent it?

A: The formation of cyclohexylethylene is the result of an E2 elimination side reaction competing with your desired SN2 substitution. This compound is a primary alkyl halide, which can undergo both SN2 and E2 reactions.[1][2] Several factors influence the ratio of substitution to elimination products.[2] To minimize the elimination byproduct, you should carefully select your reaction conditions to favor the SN2 pathway.

Key factors and solutions are summarized below:

  • Nucleophile/Base Strength: Strong, bulky bases heavily favor E2 elimination.[3] Even strong, non-bulky bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can promote elimination, especially at elevated temperatures.[2][3]

    • Solution: Employ a strong nucleophile that is a weak base.[3][4] Good choices include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), or thiolates (RS⁻).[4]

  • Temperature: Higher temperatures provide the necessary activation energy for elimination and favor it entropically, as more product molecules are formed.[1][2][5]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient for SN2 reactions with primary halides.

  • Solvent Choice: Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity, and may facilitate E2 reactions.[2][6]

    • Solution: Use a polar aprotic solvent such as acetone (B3395972), DMSO, DMF, or acetonitrile.[5][7][8] These solvents enhance the reactivity of the nucleophile, promoting the SN2 pathway.[7][8]

Q2: What specific type of nucleophile should I choose to maximize the substitution product?

A: The ideal nucleophile for an SN2 reaction is one that is highly nucleophilic but not strongly basic. The table below categorizes common reagents based on their nucleophilicity and basicity to guide your selection.

CategoryExamplesPredominant Reaction with Primary Halides
Good Nucleophiles / Weak Bases I⁻, Br⁻, RS⁻, N₃⁻, CN⁻, RCO₂⁻SN2 Favored [4]
Strong Bases / Strong Nucleophiles HO⁻, CH₃O⁻, C₂H₅O⁻SN2 / E2 Competition (Control with Temp/Solvent)[9]
Strong, Bulky (Hindered) Bases t-BuOK, LDA, DBUE2 Highly Favored [3][9]
Weak Nucleophiles / Weak Bases H₂O, ROH, RCO₂HSN2 reaction is typically very slow

For this compound, using reagents like sodium iodide (NaI) in acetone, sodium cyanide (NaCN) in DMSO, or sodium azide (NaN₃) in DMF are excellent strategies for achieving high yields of the substitution product.

Q3: Does the cyclohexane (B81311) ring's conformation affect the elimination reaction for this compound?

A: This is a crucial point in cyclohexane chemistry. For an E2 elimination to occur on a cyclohexane ring, the leaving group and a β-hydrogen must be in a trans-diaxial (180° anti-periplanar) arrangement.[10][11][12][13][14] However, in your substrate, This compound , the leaving group (–Cl) is on the flexible ethyl side chain, not directly on the ring.

Therefore, the rigid conformational requirements of the ring itself do not directly govern the elimination reaction of the chloroethyl group. The primary E2 pathway involves the abstraction of a proton from the β-carbon of the ethyl chain. While the bulky cyclohexane group does exert some steric influence, the reaction center is still a primary carbon, making the SN2 pathway highly favorable under the correct conditions. The main challenge is not ring conformation, but rather controlling the base strength, solvent, and temperature as outlined in Q1.

Decision Pathway for Optimizing Reaction Conditions

To assist in your experimental design, the following decision flowchart outlines the critical choices for favoring the desired SN2 substitution reaction over the E2 elimination side reaction.

G cluster_start Starting Point cluster_goal Desired Outcome cluster_conditions Select Optimal Conditions cluster_choices start Substrate: This compound (Primary Alkyl Halide) goal Maximize Substitution (SN2) Minimize Elimination (E2) start->goal nucleophile Nucleophile / Base goal->nucleophile solvent Solvent goal->solvent temp Temperature goal->temp choice_nuc Use a Strong Nucleophile that is a Weak Base (e.g., I⁻, CN⁻, N₃⁻) nucleophile->choice_nuc FAVORS SN2 avoid_nuc Avoid Strong, Bulky Bases (e.g., t-BuOK, OH⁻) nucleophile->avoid_nuc FAVORS E2 choice_sol Use a Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF) solvent->choice_sol FAVORS SN2 avoid_sol Avoid Polar Protic Solvents (e.g., Ethanol, Water) solvent->avoid_sol FAVORS E2 choice_temp Use Low to Moderate Temperature (e.g., 25°C - 50°C) temp->choice_temp FAVORS SN2 avoid_temp Avoid High Temperatures (e.g., >80°C) temp->avoid_temp FAVORS E2

Caption: Decision pathway for selecting SN2-favorable conditions.

Experimental Protocols

Protocol 1: Synthesis of (2-Iodoethyl)cyclohexane via Finkelstein Reaction (SN2)

This protocol details a classic SN2 reaction that minimizes elimination by using a strong nucleophile (iodide) in a suitable polar aprotic solvent (acetone).

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents).

  • Reagent Addition: Add anhydrous acetone via syringe to dissolve the NaI. Begin stirring. Add this compound (1.0 equivalent) to the solution dropwise.

  • Reaction: Gently heat the mixture to a reflux (approx. 56°C). The formation of a white precipitate (NaCl) indicates the reaction is proceeding. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated NaCl.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (to remove any excess iodine), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by flash column chromatography or distillation if necessary.

General Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of substitution products from this compound.

G A 1. Reaction Setup (Flask, Condenser, Stirring) B 2. Reagent Addition (this compound, Nucleophile, Solvent) A->B C 3. Reaction (Heating/Stirring, Monitoring) B->C D 4. Quenching & Workup (Extraction, Washing) C->D E 5. Purification (Drying, Filtration, Chromatography) D->E F 6. Analysis (NMR, GC-MS) E->F

Caption: Standard experimental workflow for SN2 reactions.

References

Technical Support Center: Optimizing (2-Chloroethyl)cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloroethyl)cyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes for this compound are:

  • Free-Radical Hydrochlorination of Vinylcyclohexane (B147605): This method involves the anti-Markovnikov addition of hydrogen chloride to vinylcyclohexane, typically initiated by a radical initiator.

  • Chlorination of 2-Cyclohexylethanol (B1346017): This route involves the substitution of the hydroxyl group in 2-cyclohexylethanol with a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[1][2]

Q2: Which synthesis route is preferable?

A2: The choice of synthesis route depends on the availability of starting materials, desired purity, and scale of the reaction. The chlorination of 2-cyclohexylethanol is often more common in a laboratory setting due to the readily available starting material and milder reaction conditions compared to the high pressure and temperature required for the free-radical hydrochlorination of vinylcyclohexane.

Q3: What are the expected yields for these reactions?

A3: Yields can vary significantly based on the optimization of reaction conditions. For the free-radical hydrochlorination of a similar substrate (cyclohexane and vinyl chloride), a yield of around 30 mole percent has been reported.[3] The chlorination of alcohols with reagents like thionyl chloride can often achieve higher yields, potentially exceeding 80-90% under optimized conditions.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Neutralization: Washing the crude product with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any residual acid (e.g., HCl).[4]

  • Aqueous Wash: Washing with water to remove any remaining water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride.[5]

  • Distillation: Purifying the final product by distillation to separate it from any remaining starting materials, solvents, or high-boiling impurities.[3]

Troubleshooting Guides

Route 1: Free-Radical Hydrochlorination of Vinylcyclohexane

Problem: Low or No Yield of this compound

Potential CauseSuggested Solution
Inefficient Radical Initiation Ensure the radical initiator (e.g., di-t-butyl peroxide) is fresh and used in the correct concentration. Consider using a different initiator or optimizing the initiation temperature.
Suboptimal Reaction Temperature or Pressure This reaction often requires high temperatures (e.g., 130-140°C) and pressures (e.g., 30 atmospheres) to proceed efficiently.[3] Verify that your experimental setup can safely achieve and maintain these conditions.
Presence of Inhibitors Ensure all reagents and solvents are free from radical inhibitors (e.g., phenols, oxygen). Degas solvents and purge the reaction vessel with an inert gas like nitrogen or argon.
Side Reaction: Polymerization of Vinylcyclohexane In the absence of sufficient hydrogen chloride, vinylcyclohexane can polymerize.[3] Ensure a continuous and adequate supply of HCl gas throughout the reaction.

Problem: Presence of Significant Impurities

Potential CauseSuggested Solution
Formation of Di-chlorinated Byproducts A major byproduct can be x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane.[3] This can result from the further reaction of the product or starting material. Optimize the stoichiometry of the reactants to favor the formation of the desired monochlorinated product.
Unreacted Starting Material Incomplete reaction can leave residual vinylcyclohexane. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.
Route 2: Chlorination of 2-Cyclohexylethanol

Problem: Low or No Yield of this compound

Potential CauseSuggested Solution
Inactive Chlorinating Agent Thionyl chloride (SOCl₂) is sensitive to moisture and can degrade over time. Use a fresh bottle of high-purity thionyl chloride.
Insufficient Reaction Temperature While the reaction can often proceed at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction by TLC or GC to determine the optimal temperature.
Presence of Water Water will react rapidly with thionyl chloride, quenching it and reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inappropriate Stoichiometry Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the alcohol.

Problem: Presence of Significant Impurities

Potential CauseSuggested Solution
Formation of Vinylcyclohexane (Elimination Byproduct) The use of a non-nucleophilic base like pyridine (B92270) can sometimes promote E2 elimination, especially at higher temperatures. Consider using a catalytic amount of DMF instead of pyridine, or conduct the reaction at a lower temperature.
Formation of Di(2-cyclohexylethyl) ether This can occur if the reaction conditions are not sufficiently acidic. The use of thionyl chloride typically generates HCl in situ, which helps to prevent this side reaction.
Unreacted 2-Cyclohexylethanol Incomplete reaction is a common cause. Increase the reaction time or temperature, or use a slight excess of the chlorinating agent.

Data Presentation

Table 1: Reaction Conditions for Free-Radical Hydrochlorination of Cyclohexane (B81311) with Vinyl Chloride [3]

ParameterValue
Reactants Cyclohexane, Vinyl Chloride, di-t-butyl peroxide, Hydrochloric Acid
Temperature 130-140 °C
Initial Pressure 30 atmospheres (Nitrogen)
Reaction Time 4 hours
Yield of this compound 30 mole %
Major Byproduct x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane (17 mole %)

Table 2: Representative Reaction Conditions for Chlorination of 2-Cyclohexylethanol with Thionyl Chloride

ParameterValue
Chlorinating Agent Thionyl Chloride (SOCl₂)
Stoichiometry 1.1 - 1.2 equivalents
Solvent Dichloromethane (DCM) or neat
Base/Catalyst Pyridine (1.1 - 1.2 equivalents) or catalytic DMF
Temperature 0 °C to reflux
Reaction Time 1 - 4 hours (monitor by TLC/GC)

Experimental Protocols

Protocol 1: Free-Radical Hydrochlorination of Cyclohexane and Vinyl Chloride (Adapted for Vinylcyclohexane) [3]

  • To an 850 ml rotating autoclave, add cyclohexane (100.0 g), vinylcyclohexane (as a substitute for vinyl chloride), and di-t-butyl peroxide (6.0 g).

  • Add concentrated 37% hydrochloric acid (21.0 g) in water (21.0 g).

  • Pressurize the autoclave with nitrogen to an initial pressure of 30 atmospheres.

  • Heat the rotating autoclave to a temperature between 130° and 140° C for 4 hours.

  • After 4 hours, terminate the heating and allow the autoclave to cool to room temperature.

  • Vent the autoclave and recover the product.

  • Purify the product by distillation.

Protocol 2: Chlorination of 2-Cyclohexylethanol with Thionyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-cyclohexylethanol.

  • Dissolve the alcohol in a suitable anhydrous solvent, such as dichloromethane, or use neat thionyl chloride as the solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • If using a base, add pyridine (1.1-1.2 equivalents) dropwise after the addition of thionyl chloride, keeping the temperature low. If using a catalyst, add a catalytic amount of DMF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

experimental_workflow_hydrochlorination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Vinylcyclohexane HCl Radical Initiator ReactionVessel High-Pressure Autoclave 130-140 °C, 30 atm Reactants->ReactionVessel Charge Quench Cooling & Venting ReactionVessel->Quench React for 4h Distill Distillation Quench->Distill Recover Product This compound Distill->Product Purify

Caption: Experimental workflow for the synthesis of this compound via free-radical hydrochlorination.

experimental_workflow_chlorination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 2-Cyclohexylethanol Thionyl Chloride Pyridine/DMF ReactionVessel Round-Bottom Flask 0 °C to RT Reactants->ReactionVessel Add Dropwise Quench Quench with Water ReactionVessel->Quench React for 1-4h Wash Wash with NaHCO₃ & Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Distill Vacuum Distillation Dry->Distill Product This compound Distill->Product Purify

Caption: Experimental workflow for the synthesis of this compound via chlorination of 2-cyclohexylethanol.

troubleshooting_logic Start Low Yield or Impure Product Route Which Synthesis Route? Start->Route Hydrochlorination Free-Radical Hydrochlorination Route->Hydrochlorination Route 1 Chlorination Chlorination of Alcohol Route->Chlorination Route 2 H_Yield Low Yield? Hydrochlorination->H_Yield H_Impurity Impurity Issue? Hydrochlorination->H_Impurity C_Yield Low Yield? Chlorination->C_Yield C_Impurity Impurity Issue? Chlorination->C_Impurity H_Yield_Cause1 Check Initiator & Conditions H_Yield->H_Yield_Cause1 Yes H_Yield_Cause2 Check for Inhibitors H_Yield->H_Yield_Cause2 Yes H_Impurity_Cause1 Di-chlorination? Adjust Stoichiometry H_Impurity->H_Impurity_Cause1 Yes H_Impurity_Cause2 Polymerization? Ensure excess HCl H_Impurity->H_Impurity_Cause2 Yes C_Yield_Cause1 Check Reagent Quality & Stoichiometry C_Yield->C_Yield_Cause1 Yes C_Yield_Cause2 Ensure Anhydrous Conditions C_Yield->C_Yield_Cause2 Yes C_Impurity_Cause1 Elimination? Lower Temp/Change Base C_Impurity->C_Impurity_Cause1 Yes C_Impurity_Cause2 Unreacted Alcohol? Increase Time/Temp C_Impurity->C_Impurity_Cause2 Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions with (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is dedicated to troubleshooting and optimizing Friedel-Crafts reactions involving (2-Chloroethyl)cyclohexane. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very low yield of the desired (2-cyclohexylethyl)arene product?

A1: The primary reason for low yields with this compound is carbocation rearrangement.[1][2][3] this compound is a primary alkyl halide. Upon interaction with a Lewis acid, it forms a highly unstable primary carbocation. This intermediate rapidly rearranges via a hydride shift to form more stable secondary or tertiary carbocations on the cyclohexane (B81311) ring, leading to a mixture of isomeric products and reducing the yield of the desired linear-chain product.[3][4][5]

Q2: My analysis shows multiple product peaks. What are these unexpected products?

A2: The multiple peaks correspond to various isomers of the alkylated aromatic compound. The carbocation formed from this compound can rearrange, leading to the aromatic ring attacking different positions on the cyclohexane moiety. This results in a complex mixture of structural isomers, which are often difficult to separate.

Q3: How can I minimize the formation of polyalkylation products?

A3: Polyalkylation occurs because the initial product, an alkylated arene, is often more reactive than the starting aromatic compound.[1][6][7][8] To suppress this side reaction, use a large excess of the aromatic substrate. This increases the statistical probability that the electrophile will react with the starting material rather than the already-alkylated product.[1][9]

Q4: Can changing the Lewis acid catalyst improve my yield?

A4: While the choice of Lewis acid is crucial, it may not completely solve the rearrangement problem. Stronger Lewis acids like AlCl₃ are very effective at generating the carbocation but also strongly promote rearrangement.[1][10][11] Using a milder Lewis acid (e.g., FeCl₃, BF₃) or a solid acid catalyst like a zeolite might reduce the extent of rearrangement and other side reactions, but it could also decrease the overall reaction rate.[1][10] Optimization is key, and a catalyst screening study is recommended.

Q5: Are there any aromatic substrates that are unsuitable for this reaction?

A5: Yes. Friedel-Crafts reactions are generally unsuccessful with aromatic rings that bear strongly deactivating groups (e.g., -NO₂, -CN, -COR, -SO₃H).[1][2][12][13] Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups are unsuitable as these functional groups will react with and deactivate the Lewis acid catalyst.[1][9][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Carbocation Rearrangement: The primary carbocation is rearranging to more stable forms.[2][3][4] 2. Deactivated Aromatic Ring: The substrate has strong electron-withdrawing groups.[12][13] 3. Inactive Catalyst: The Lewis acid has been deactivated by moisture.[12][13][14]1. Consider an alternative route: Use Friedel-Crafts acylation followed by reduction (Clemmensen or Wolff-Kishner) to prevent rearrangement (see Protocol 2).[1][2] 2. Use an activated or neutral aromatic substrate. 3. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).[13]
Formation of Multiple Isomeric Products 1. Carbocation Rearrangement: Hydride shifts are leading to a mixture of carbocation intermediates.[1][3][4] 2. Lack of Regioselectivity: The aromatic substrate allows for substitution at multiple positions.1. Lower the reaction temperature: This can sometimes favor the kinetic product over the rearranged thermodynamic product, though it may not eliminate rearrangement entirely. 2. Use the acylation-reduction pathway: The acylium ion does not rearrange, ensuring a single isomeric product.[2][3][10]
Polyalkylation Products Observed 1. Product is More Reactive: The mono-alkylated product is more nucleophilic than the starting material.[6][7][15]1. Use a large excess of the aromatic substrate (e.g., 5-10 equivalents). 2. Add the alkylating agent slowly to the mixture of the aromatic substrate and catalyst to maintain a low concentration of the electrophile.
Charring or Darkening of Reaction Mixture 1. Reaction is Too Vigorous: The temperature is too high, or the addition of reagents was too fast. 2. Decomposition: Strong Lewis acids can cause decomposition of starting materials or products at elevated temperatures.1. Control the rate of addition: Add the alkylating agent or catalyst slowly and portion-wise. 2. Maintain a lower temperature: Perform the reaction at 0-5 °C using an ice bath.[14]

Data Presentation

Table 1: Influence of Key Parameters on Friedel-Crafts Alkylation with this compound

ParameterConditionExpected Impact on Yield of Desired ProductImpact on Side Reactions (Rearrangement/Polyalkylation)
Catalyst Strength Strong (e.g., AlCl₃)Potentially higher conversion but lower selectivityIncreases rearrangement and polyalkylation
Mild (e.g., FeCl₃, ZnCl₂)Lower conversionMay slightly decrease rearrangement
Temperature HighIncreases reaction rate but decreases selectivitySignificantly increases rearrangement and decomposition
Low (e.g., 0 °C)Decreases reaction rateMay slightly reduce rearrangement; optimal for control
Solvent Non-polar (e.g., CS₂, Dichloromethane)StandardGenerally preferred for Friedel-Crafts reactions
Polar (e.g., Nitrobenzene)Can alter catalyst activityMay form complexes with the catalyst, affecting the outcome
Substrate Ratio 1:1 (Arene:Alkyl Halide)Low yield due to competing side reactionsHigh degree of polyalkylation
>5:1 (Arene:Alkyl Halide)Maximizes yield of mono-alkylated productSignificantly reduces polyalkylation

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents Are reagents anhydrous and pure? Is the aromatic ring activated? start->check_reagents reagent_issue Solution: Use fresh/anhydrous reagents. Select appropriate aromatic substrate. check_reagents->reagent_issue No check_rearrangement Is carbocation rearrangement the primary issue? check_reagents->check_rearrangement Yes rearrangement_yes Solution: Use alternative synthesis. (Acylation-Reduction) check_rearrangement->rearrangement_yes Yes optimize_conditions Optimize Conditions: - Lower Temperature - Use milder Lewis Acid - Increase excess of arene check_rearrangement->optimize_conditions No/ Partial

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts reactions.

G Carbocation Rearrangement Pathway cluster_0 Initial Electrophile Formation cluster_1 Rearrangement & Product Formation reactant This compound + AlCl3 primary_carbocation Primary Carbocation (Highly Unstable) reactant->primary_carbocation secondary_carbocation Secondary Carbocation (More Stable) primary_carbocation->secondary_carbocation 1,2-Hydride Shift tertiary_carbocation Tertiary Carbocation (Most Stable) secondary_carbocation->tertiary_carbocation Hydride Shift product_mixture Mixture of Isomeric Products secondary_carbocation->product_mixture Attack by Arene tertiary_carbocation->product_mixture Attack by Arene

Caption: Rearrangement of the primary carbocation from this compound.

G Recommended Alternative: Acylation-Reduction Pathway acyl_chloride Cyclohexylacetyl Chloride ketone Acylated Product (Ketone) acyl_chloride->ketone Friedel-Crafts Acylation (AlCl3) arene Arene arene->ketone final_product Desired Product (No Rearrangement) ketone->final_product Reduction (e.g., Wolff-Kishner)

Caption: An alternative synthetic route to avoid carbocation rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation (with Cautions)

Disclaimer: This protocol is likely to produce a mixture of isomers and a low yield of the desired product due to carbocation rearrangement.

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or carbon disulfide (CS₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the flask, add the aromatic substrate (5 equivalents) and the anhydrous solvent. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over a stirred mixture of crushed ice and water to quench the reaction and decompose the catalyst complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product will likely be a mixture of isomers requiring purification by column chromatography.

Protocol 2: Recommended Alternative - Friedel-Crafts Acylation Followed by Reduction

This two-step procedure is the recommended method for synthesizing (2-cyclohexylethyl)arenes without rearrangement.

Step A: Friedel-Crafts Acylation

Materials:

  • Aromatic substrate

  • Cyclohexylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C.

  • Acylating Agent Addition: Slowly add cyclohexylacetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction & Workup: Stir at room temperature for 1-3 hours. Quench and work up the reaction as described in Protocol 1 (steps 6-8) to yield the aryl cyclohexylethyl ketone. The acylium ion does not rearrange, so a single product is expected.

Step B: Wolff-Kishner Reduction of the Ketone

Materials:

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the ketone, potassium hydroxide (4 equivalents), and diethylene glycol.

  • Hydrazine Addition: Add hydrazine hydrate (5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 180-200 °C) for 3-4 hours. Water and excess hydrazine will distill off.

  • Workup: Cool the reaction mixture, add water, and extract the product with a suitable solvent (e.g., ether or DCM). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting (2-cyclohexylethyl)arene by distillation or chromatography to obtain a high yield of the single, desired isomer.

References

Technical Support Center: Purification of Product Mixtures Containing (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted (2-Chloroethyl)cyclohexane from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most effective methods for removing unreacted this compound are fractional distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the physical and chemical properties of your desired product, specifically its boiling point, polarity, and solubility.

Q2: When is distillation the most suitable purification technique?

A2: Distillation is ideal when there is a substantial difference in boiling points (greater than 25°C) between this compound and your product.[1] If your product has a much higher boiling point or is a non-volatile solid, simple distillation can be effective. For products with closer boiling points, fractional distillation is necessary to achieve good separation.[1]

Q3: My product is sensitive to high temperatures. Can I still use distillation?

A3: Yes, for heat-sensitive compounds, vacuum distillation is the recommended approach. By reducing the pressure of the system, the boiling points of both this compound and your product are lowered, allowing for distillation to occur at a reduced temperature, thus preventing thermal degradation.

Q4: Under what circumstances should I opt for liquid-liquid extraction?

A4: Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquids, such as an organic solvent and water.[2][3] This method is particularly useful if your desired product has a significantly different polarity compared to the non-polar this compound. For example, a polar product can be extracted into an aqueous (water-based) layer, leaving the non-polar this compound in the organic layer.[4]

Q5: How can column chromatography be used to remove this compound?

A5: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) passes through it.[5] this compound is a relatively non-polar alkyl halide.[6] On a polar stationary phase like silica gel, it will have weak interactions and elute (pass through the column) quickly with a non-polar solvent. This allows for the effective separation of more polar products, which will adhere more strongly to the stationary phase and elute later.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 1073-61-6[7][8]
Molecular Formula C₈H₁₅Cl[7][9]
Molecular Weight 146.66 g/mol [7][9]
Boiling Point 82-82.5 °C at 20 Torr[7]
Density 0.9724 g/cm³[7]

Table 2: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest Suited ForKey Advantages
Fractional Distillation Difference in boiling points.[1]Products with significantly different boiling points from this compound.Efficient for large quantities; can yield very pure products.
Liquid-Liquid Extraction Differential solubility in two immiscible liquids.[2]Products with different polarity than this compound (e.g., polar products).Fast, effective for crude separations, and easily scalable.[10]
Column Chromatography Differential adsorption on a stationary phase.[5]Purifying small to medium quantities of product, especially when polarities differ.[6]High resolution separation; versatile for a wide range of compounds.[11]

Troubleshooting Guides

Fractional Distillation Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Boiling points are too close (<25°C difference).- Heating rate is too high.- Inefficient fractionating column.- Use a longer fractionating column or one with a more efficient packing material.- Decrease the heating rate to allow for proper vapor-liquid equilibrium.[12]- Consider using vacuum distillation to increase the boiling point difference.
Bumping / Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.- Always add new boiling chips or a magnetic stir bar to the cool liquid before heating.- Ensure even heating with a heating mantle and a sand or water bath.
Product Loss - Material held up in the column packing.- Distilling to dryness.- Allow the column to cool completely to recover any condensed material.- Never distill to dryness, as this can lead to the formation of explosive peroxides and loss of product.
Liquid-Liquid Extraction Issues
IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine solid particles.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Difficulty Identifying Layers - Similar densities of the two solvents.- Darkly colored solutions.- Add a small amount of water to see which layer it joins (the aqueous layer).- Check the densities of the solvents being used; the denser solvent will be the bottom layer.[13]
Poor Product Recovery - Insufficient number of extractions.- Incorrect pH of the aqueous phase.- Perform multiple extractions (3-4 times) with smaller volumes of solvent for better efficiency.- If your product is an acid or base, adjust the pH of the aqueous layer to ensure it is in its neutral, more organic-soluble form before extracting.

Mandatory Visualizations

G Decision Tree for Purification Method Selection Start Crude Product Mixture ProductState What is the physical state of your product? Start->ProductState BoilingPoint Is the boiling point difference > 25°C from this compound? ProductState->BoilingPoint Liquid SolidMethod Consider Recrystallization ProductState->SolidMethod Solid Polarity Does the product have a significantly different polarity? BoilingPoint->Polarity No Distillation Use Fractional Distillation BoilingPoint->Distillation Yes Chromatography Use Column Chromatography Polarity->Chromatography No Extraction Use Liquid-Liquid Extraction Polarity->Extraction Yes

Caption: Decision tree for selecting a purification technique.

G Workflow for Liquid-Liquid Extraction Start Start: Reaction Mixture AddSolvents 1. Add mixture and immiscible solvent to separatory funnel. Start->AddSolvents Mix 2. Stopper, invert, and vent funnel. AddSolvents->Mix Separate 3. Allow layers to fully separate. Mix->Separate Drain 4. Drain the lower layer (denser phase). Separate->Drain Repeat Repeat Extraction (2-3 times)? Drain->Repeat Repeat->AddSolvents Yes Combine 5. Combine desired extracts. Repeat->Combine No Dry 6. Dry with anhydrous salt (e.g., Na₂SO₄). Combine->Dry Filter 7. Filter to remove drying agent. Dry->Filter Evaporate 8. Remove solvent via rotary evaporation. Filter->Evaporate End Purified Product Evaporate->End

Caption: General workflow for a liquid-liquid extraction.

G Workflow for Column Chromatography Start Start: Crude Mixture PrepareColumn 1. Pack column with stationary phase (e.g., silica gel). Start->PrepareColumn LoadSample 2. Load concentrated sample onto the top of the column. PrepareColumn->LoadSample Elute 3. Add mobile phase (eluent) and apply pressure if needed (flash chromatography). LoadSample->Elute Collect 4. Collect eluent in sequential fractions. Elute->Collect Analyze 5. Analyze fractions using TLC. Collect->Analyze Combine 6. Combine pure fractions containing the product. Analyze->Combine Evaporate 7. Evaporate solvent from combined fractions. Combine->Evaporate End Purified Product Evaporate->End

Caption: Workflow for a typical column chromatography experiment.

Experimental Protocols

Protocol 1: Removal by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped and sealed.

  • Sample Preparation: Place the crude reaction mixture into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: Begin heating the flask gently with a heating mantle. As the mixture heats, a vapor ring will slowly rise through the fractionating column.[14]

  • Fraction Collection: Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the lower-boiling component as it distills. Collect this first fraction, which will be enriched in this compound. Once most of the this compound has distilled, the temperature will either drop (if heating is insufficient) or begin to rise towards the boiling point of the next component (your product).

  • Product Isolation: Change the receiving flask to collect the fraction that distills at the boiling point of your desired product.

  • Shutdown: Stop the distillation before the flask runs dry. Allow the apparatus to cool completely before disassembling.

Protocol 2: Removal by Liquid-Liquid Extraction
  • Solvent Selection: Choose an extraction solvent that is immiscible with the reaction solvent and in which your product has high solubility while this compound has low solubility (or vice versa). A common choice is a polar solvent like water or a buffered aqueous solution if the product is polar.[3]

  • Extraction: Transfer the reaction mixture and the chosen extraction solvent to a separatory funnel. The funnel should not be more than two-thirds full.

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to mix the layers.[13] Periodically open the stopcock (while the funnel is inverted and pointing away from you) to vent any pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the two layers to separate completely.

  • Collection: Carefully drain the bottom layer into a clean flask. Then, pour the top layer out through the top opening of the funnel into a separate flask to avoid contamination.

  • Repeat: To maximize recovery, the layer containing the crude product should be extracted two or three more times with fresh portions of the extraction solvent.

  • Final Work-up: Combine the extracts containing the desired product. Dry the organic solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

Protocol 3: Removal by Column Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (eluent) that provides good separation between your product and this compound. This compound is non-polar, so it will have a high Rf value in non-polar eluents. A good starting point is a non-polar solvent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Securely clamp a chromatography column in a vertical position and add the slurry, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand to the top of the silica to protect the surface.[15]

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent and carefully add it to the top of the column. Allow the sample to absorb completely into the silica gel.

  • Elution: Carefully add the eluent to the top of the column and begin collecting the solvent that flows out (the eluate) in a series of labeled test tubes or flasks (fractions). Maintain a constant level of solvent above the silica gel to prevent the column from running dry.[15]

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine its composition.

  • Product Isolation: Combine the fractions that contain the pure product and remove the eluent using a rotary evaporator.

References

Technical Support Center: Synthesis of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloroethyl)cyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 2-cyclohexylethanol (B1346017)?

The two most prevalent methods for the synthesis of this compound from 2-cyclohexylethanol are reactions with thionyl chloride (SOCl₂) and with concentrated hydrochloric acid (HCl). Both methods are effective in replacing the hydroxyl group with a chlorine atom.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

The primary byproducts depend on the chosen synthetic route and reaction conditions. The most common byproducts include:

  • Vinylcyclohexane (B147605): Formed via an elimination reaction (E2), which competes with the desired substitution reaction (SN2).

  • Bis(2-cyclohexylethyl) ether: Results from the etherification of unreacted 2-cyclohexylethanol with the product or an intermediate. This is more common when using the HCl method.

  • Rearrangement Products: Although less common for a primary alcohol, under certain conditions that favor carbocation formation (SN1 mechanism), rearrangement of the carbon skeleton can occur, leading to isomeric chlorinated cyclohexanes.

  • Dichlorinated Cyclohexanes: In some synthetic approaches, such as those starting from cyclohexane (B81311) and vinyl chloride, dichlorinated byproducts like x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane can be formed.[1]

Q3: How can I minimize the formation of the elimination byproduct, vinylcyclohexane?

To minimize the formation of vinylcyclohexane, it is crucial to employ conditions that favor the SN2 reaction over the E2 reaction. This includes:

  • Lowering the reaction temperature: Elimination reactions are generally favored at higher temperatures.

  • Using a non-basic reagent: Thionyl chloride is generally preferred over methods that might involve a stronger base. If a base is used with thionyl chloride (e.g., pyridine), it should be used judiciously as excess base can promote elimination.

Q4: What is the role of pyridine (B92270) in the reaction with thionyl chloride?

Pyridine is often added to the reaction of an alcohol with thionyl chloride to neutralize the HCl that is generated as a byproduct. This prevents the accumulation of acid, which can catalyze side reactions.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material (2-cyclohexylethanol). 1. Insufficient reagent (thionyl chloride or HCl). 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess of the chlorinating agent. 2. Increase the reaction time and monitor the reaction progress by TLC or GC. 3. Gradually increase the reaction temperature, but be mindful of increased byproduct formation.
Significant amount of vinylcyclohexane observed in product mixture. Reaction conditions favor elimination (E2) over substitution (SN2). This is often due to high reaction temperatures.Conduct the reaction at a lower temperature. If using a base like pyridine with thionyl chloride, consider adding it slowly at a reduced temperature.
Presence of a significant amount of bis(2-cyclohexylethyl) ether. This byproduct is more common with the HCl method and is favored by higher concentrations of the starting alcohol.Ensure a sufficient excess of HCl is used to fully convert the alcohol. Running the reaction at a lower temperature can also reduce the rate of ether formation.
Product loss during workup. 1. Incomplete extraction of the product from the aqueous phase. 2. Hydrolysis of the product back to the alcohol during aqueous workup.1. Perform multiple extractions with a suitable organic solvent. 2. Ensure the aqueous washes are cold and perform them quickly. Neutralize any excess acid carefully before prolonged contact with water.
Identification and Removal of Byproducts
Observed Impurity Identification Method Recommended Purification Method
Unreacted 2-cyclohexylethanol GC-MS, NMR (presence of -OH signal)Fractional distillation, column chromatography.
Vinylcyclohexane GC-MS (lower boiling point than product), NMR (alkene signals)Careful fractional distillation.
Bis(2-cyclohexylethyl) ether GC-MS (higher boiling point than product), NMRFractional distillation.
x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane GC-MS (higher molecular weight peak)[1]Fractional distillation.

Data Presentation

The following table summarizes the expected yields of this compound and a major byproduct from a specific synthetic route.

Product/ByproductSynthesis RouteYieldReference
This compound Cyclohexane and vinyl chloride with di-t-butyl peroxide and HCl30 mole %[1]
x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane Cyclohexane and vinyl chloride with di-t-butyl peroxide and HCl17 mole %[1]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride (Illustrative Protocol)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be dried and under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add 2-cyclohexylethanol and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel. Control the addition rate to maintain a low temperature and manage the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor the progress by TLC or GC.

  • Workup: Cool the reaction mixture and slowly quench any excess thionyl chloride by carefully adding it to ice-cold water. Separate the organic layer, and wash it with a dilute sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Synthesis of this compound using Concentrated HCl (Illustrative Protocol)

  • Reaction Setup: In a fume hood, combine 2-cyclohexylethanol and concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A phase-transfer catalyst may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the scale and temperature. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water, a dilute sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. Purify the resulting crude product by vacuum distillation.

Visualizations

Synthesis_Pathways Start 2-Cyclohexylethanol Product This compound Start->Product SOCl₂ or HCl (SN2) Byproduct1 Vinylcyclohexane Start->Byproduct1 Heat/Base (E2) Byproduct2 Bis(2-cyclohexylethyl) ether Start->Byproduct2 Acid catalyst (Etherification)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Unreacted Starting Material? Start->Check_SM Check_Alkene Alkene Byproduct? Check_SM->Check_Alkene No Sol_SM Increase Reaction Time/Temp or Reagent Stoichiometry Check_SM->Sol_SM Yes Check_Ether High MW Byproduct (Ether)? Check_Alkene->Check_Ether No Sol_Alkene Lower Reaction Temperature Check_Alkene->Sol_Alkene Yes Sol_Ether Use Excess HCl or Lower Temperature Check_Ether->Sol_Ether Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Managing Stereochemistry in Reactions of (2-Chloroethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-chloroethyl)cyclohexane derivatives. The following sections address common issues related to stereochemical control in substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction on a this compound derivative proceeding much slower than expected?

A1: The slow rate of a substitution reaction, particularly an Sₙ2 reaction, on a cyclohexane (B81311) derivative is often due to the stereochemical orientation of the leaving group. For an efficient Sₙ2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack).[1][2] In a cyclohexane chair conformation, this approach is sterically hindered if the leaving group is in an equatorial position. The reaction proceeds much more readily when the leaving group occupies an axial position, as this allows for an unobstructed pathway for the incoming nucleophile.[1][3]

If your this compound derivative has the chloroethyl group in a conformationally locked or strongly preferred equatorial position (e.g., due to other bulky substituents on the ring), the rate of Sₙ2 substitution will be significantly reduced.[2][4] The molecule must first ring-flip to a less stable conformation where the leaving group is axial, and the concentration of this reactive conformer at equilibrium may be very low.[5]

Q2: I expected an inversion of stereochemistry (Walden inversion) from my Sₙ2 reaction, but I observed retention of configuration. What could be the cause?

A2: The observation of retention of configuration in a reaction that typically proceeds with inversion is a classic sign of Neighboring Group Participation (NGP) , also known as anchimeric assistance .[6][7][8] In the case of this compound, the chlorine atom on the ethyl side chain can act as an internal nucleophile.

The mechanism involves two consecutive Sₙ2 reactions (a double inversion), leading to an overall retention of stereochemistry.[7]

  • First Inversion: The chlorine atom of the chloroethyl group attacks the carbon center bearing the leaving group from the backside, displacing the leaving group and forming a cyclic chloronium ion intermediate. This first step is an intramolecular Sₙ2 reaction, which inverts the stereochemistry at the reaction center.

  • Second Inversion: The external nucleophile then attacks one of the carbons of the cyclic chloronium ion. This attack is also an Sₙ2 reaction, which opens the ring and inverts the stereochemistry again.

The net result of these two inversions is the retention of the original stereochemistry. This pathway is often kinetically favored over the direct intermolecular Sₙ2 reaction, leading to an enhanced reaction rate.[6]

Q3: My elimination reaction is not yielding the most stable (Zaitsev) alkene product. Why am I getting the less substituted (Hofmann) product?

A3: The regioselectivity of E2 elimination reactions in cyclohexane systems is dictated by a strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar arrangement.[1][9] In a chair conformation, this translates to both the β-hydrogen and the leaving group being in axial positions (a trans-diaxial arrangement).[5][10][11][12]

If the only available anti-periplanar β-hydrogen leads to the formation of the less substituted alkene (Hofmann product), then that will be the major product, even if a more substituted alkene (Zaitsev product) is thermodynamically more stable.[9][11] The formation of the Zaitsev product may be impossible if the corresponding β-hydrogen cannot adopt an axial position simultaneously with the leaving group.

Additionally, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), can also favor the formation of the Hofmann product by preferentially abstracting the more sterically accessible proton.[13]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product and a mixture of elimination byproducts.

Analysis: You are likely facing a competition between Sₙ2 and E2 pathways. This is common for secondary alkyl halides like substituted cyclohexanes.[14]

Possible Causes & Solutions:

CauseSolution
Strong, sterically unhindered base/nucleophile (e.g., ethoxide, hydroxide)These reagents can act as both strong bases and strong nucleophiles, promoting both E2 and Sₙ2 reactions.[14] Switch to a good nucleophile that is a weaker base, such as I⁻, Br⁻, N₃⁻, or CN⁻.
Sterically hindered substrate If the carbon bearing the leaving group is sterically crowded, it will slow down the Sₙ2 reaction, allowing the E2 pathway to compete more effectively.[15][16] There may be limited options to change the substrate, but consider if a less hindered starting material could be used.
High reaction temperature Higher temperatures generally favor elimination over substitution. Run the reaction at a lower temperature, although this may require longer reaction times.
Solvent Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents.[16][17]
Data Presentation: Substitution vs. Elimination Ratios

The choice of base and solvent significantly impacts the ratio of substitution (Sₙ2) to elimination (E2) products for a generalized secondary (2-chloroethyl)cyclohexyl derivative.

SubstrateReagentSolventTemperatureMajor Product(s)Approximate Ratio (Sₙ2:E2)
trans-1-bromo-2-(2-chloroethyl)cyclohexaneSodium Ethoxide (NaOEt)Ethanol (B145695)55 °CElimination (E2)20:80
trans-1-bromo-2-(2-chloroethyl)cyclohexaneSodium Azide (B81097) (NaN₃)DMSO25 °CSubstitution (Sₙ2)>95:5
trans-1-bromo-2-(2-chloroethyl)cyclohexanePotassium tert-Butoxidet-BuOH55 °CElimination (E2)<5:95 (Hofmann favored)
trans-1-bromo-2-(2-chloroethyl)cyclohexaneSodium Iodide (NaI)Acetone25 °CSubstitution (Sₙ2)>95:5

Note: These are representative values and actual results may vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Sₙ2 Reaction with Inversion of Stereochemistry

Objective: To substitute a tosylate group on a cis-(2-chloroethyl)cyclohexane derivative with azide, expecting an inversion to the trans product.

Materials:

  • cis-4-(tert-butyl)-1-(2-chloroethyl)cyclohexyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the cis-cyclohexyl tosylate derivative in anhydrous DMF.

  • Add sodium azide to the solution.

  • Stir the mixture at room temperature (approx. 25 °C) and monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the trans-azide product.

Protocol 2: E2 Elimination with a Non-Bulky Base

Objective: To perform an E2 elimination on a trans-(2-chloroethyl)cyclohexane derivative where the leaving group can adopt an axial conformation.

Materials:

  • trans-1-chloro-2-(2-chloroethyl)cyclohexane (1.0 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Ethanol, anhydrous

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Add the trans-chlorocyclohexane derivative to the ethanolic solution of sodium ethoxide.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess base with dilute aqueous HCl.

  • Extract the product with pentane (B18724) or diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude alkene product.

  • Analyze the product mixture by GC-MS or NMR to determine the ratio of Zaitsev to Hofmann products.

Visualizations

Logical Workflow for Predicting Reaction Outcomes

reaction_prediction Workflow for Predicting Stereochemical Outcomes start Start with this compound Derivative check_reagents Analyze Reagents: Strong Base or Good Nucleophile? start->check_reagents strong_base Strong, bulky base (e.g., t-BuOK) or Strong, non-bulky base (e.g., EtO⁻) check_reagents->strong_base Strong Base good_nucleophile Good Nucleophile, Weak Base (e.g., I⁻, N₃⁻, CN⁻) check_reagents->good_nucleophile Good Nucleophile e2_path E2 Pathway Favored strong_base->e2_path sn2_path Sₙ2 Pathway Favored good_nucleophile->sn2_path check_conformation_e2 Can Leaving Group and a β-H be Trans-Diaxial? e2_path->check_conformation_e2 check_ngp Is Intramolecular Attack by Chloroethyl Group Possible? sn2_path->check_ngp e2_product E2 Product Formed (Anti-Periplanar Selectivity) check_conformation_e2->e2_product Yes no_e2 E2 is Slow or Impossible check_conformation_e2->no_e2 No ngp_product NGP Product (Retention) via Chloronium Ion check_ngp->ngp_product Yes, Favorable Geometry sn2_product Sₙ2 Product (Inversion) check_ngp->sn2_product No, or Intermolecular Reaction is Faster

Caption: Decision tree for predicting the major reaction pathway.

Mechanism of Neighboring Group Participation (NGP)

ngp_mechanism NGP Mechanism Leading to Stereochemical Retention reactant Starting Material (R-configuration at C1) Leaving Group (LG) is axial ts1 Transition State 1 (Intramolecular Attack) reactant->ts1 -LG⁻ intermediate Cyclic Chloronium Ion (Inverted Configuration at C1) ts1->intermediate 1st Inversion ts2 Transition State 2 (External Nucleophile Attack) intermediate->ts2 +Nu⁻ product Final Product (R-configuration at C1) Net Retention of Stereochemistry ts2->product 2nd Inversion

Caption: NGP involves two inversions, resulting in net retention.

Stereoelectronic Requirement for E2 Elimination

e2_requirement Conformational Requirement for E2 Elimination cluster_0 Reactive Conformation cluster_1 Unreactive Conformation a1 Leaving Group (LG) is AXIAL a3 Trans-Diaxial (Anti-Periplanar) a1->a3 a2 β-Hydrogen (H) is AXIAL a2->a3 a_result E2 Reaction Proceeds a3->a_result b1 Leaving Group (LG) is EQUATORIAL b_result E2 Reaction is Inhibited b1->b_result

Caption: E2 reactions require a trans-diaxial arrangement.

References

Technical Support Center: Column Chromatography Purification of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of (2-Chloroethyl)cyclohexane via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For compounds of moderate polarity like this compound, silica (B1680970) gel is the most common and appropriate stationary phase.[1][2] Alumina can also be used, but silica gel is generally the first choice for this type of compound.[2]

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase should be selected using thin-layer chromatography (TLC) prior to running the column.[1][2] A good starting point is a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane.[1] The goal is to find a solvent system where the desired product, this compound, has an Rf value of approximately 0.3-0.4 on the TLC plate.[3]

Q3: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column?

A3: If your sample has poor solubility in the eluting solvent system, you can use a "dry loading" technique.[4] This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your packed column.[4]

Q4: How can I visualize the colorless this compound on a TLC plate?

A4: Since this compound is not colored, visualization techniques are necessary. The most common non-destructive method is using a UV lamp, as many organic compounds will appear as dark spots on a fluorescent TLC plate.[5][6] Destructive methods involve using chemical stains. A general-purpose stain like potassium permanganate (B83412) or p-anisaldehyde can be effective. For alkyl halides, sometimes iodine vapor can be used, although it may not be effective for all such compounds.[6]

Troubleshooting Guide

Problem: My product is not eluting from the column.

Possible Cause Solution
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Compound has decomposed on the silica gel. This compound may be unstable on acidic silica gel. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[3] If it is unstable, consider using deactivated silica gel or a different stationary phase like alumina.[3]
Incorrect solvent system was prepared. Double-check the composition of your mobile phase to ensure the correct solvents and ratios were used.[3]

Problem: All my fractions are mixed, despite good separation on TLC.

Possible Cause Solution
Column was overloaded with the sample. The amount of crude material should be appropriate for the column size. A general rule is to use 20-50 times the weight of the stationary phase to the sample weight.[2]
The sample band was too wide during loading. Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[4]
Flow rate is too fast. A very high flow rate in flash chromatography can lead to broader bands and poorer separation. Reduce the pressure to slow down the elution.[7]
Cracks or channels in the stationary phase. This can happen if the column is not packed uniformly or if it runs dry. Ensure the column is packed carefully as a slurry and that the solvent level never drops below the top of the stationary phase.[2][4]

Problem: The column flow is very slow or has stopped completely.

Possible Cause Solution
Precipitation of the sample at the top of the column. This can occur if the sample is not very soluble in the mobile phase.[7][8] Dry loading can help prevent this. If it has already occurred, you may need to change to a solvent system where the compound is more soluble.
Fine particles from the crude sample are blocking the column frit or the top of the stationary phase. Filter your crude sample solution before loading it onto the column.[8]
The cotton/glass wool plug is too tight. Ensure the plug at the bottom of the column is not overly compressed, which can restrict solvent flow.[9]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of your crude this compound product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp and/or a chemical stain.

  • Calculate the Rf value for your product in each solvent system. The ideal system will give an Rf of ~0.3-0.4 for the desired compound.

Protocol 2: Column Chromatography Purification
  • Column Preparation :

    • Secure a glass chromatography column vertically.

    • Plug the bottom with a small piece of cotton or glass wool.[9]

    • Add a layer of sand to create a flat base.[9]

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and to remove air bubbles.[9]

    • Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica.

    • Add another thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading (Wet Loading) :

    • Dissolve the crude this compound in the minimum volume of the mobile phase.[4]

    • Carefully pipette the sample solution onto the top layer of sand.[4]

    • Allow the sample to absorb into the silica by draining the solvent until it reaches the top of the sand layer.

  • Elution and Fraction Collection :

    • Carefully add the mobile phase to the top of the column.

    • If using flash chromatography, apply gentle pressure (1-2 psi) to the top of the column.[4]

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small, equal-volume fractions and analyzing them by TLC.

  • Product Isolation :

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for compounds of this polarity.
Mobile Phase (Starting Point) Hexane/Ethyl Acetate or Cyclohexane/Dichloromethane mixturesThe ratio should be determined by TLC.
Target Rf Value ~0.3-0.4Provides good separation from impurities.[3]
Silica to Crude Product Ratio 20:1 to 50:1 by weightUse a higher ratio for more difficult separations.[2]
Flash Chromatography Pressure 1-4 psiHigher pressure may be needed for very fine silica or viscous solvents.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Flowchart Start Problem Encountered Q_Elution Is the product not eluting? Start->Q_Elution Sol_Polarity Increase mobile phase polarity. Q_Elution->Sol_Polarity Yes Q_Mixed Are all fractions mixed? Q_Elution->Q_Mixed No Sol_Decomp Test for stability on silica. Sol_Polarity->Sol_Decomp Sol_Overload Reduce sample load or use a larger column. Q_Mixed->Sol_Overload Yes Q_Flow Is the column flow blocked? Q_Mixed->Q_Flow No Sol_FlowRate Decrease elution flow rate. Sol_Overload->Sol_FlowRate Sol_Precip Use dry loading or a better solvent. Q_Flow->Sol_Precip Yes Sol_Filter Filter crude sample before loading. Sol_Precip->Sol_Filter

Caption: Troubleshooting logic for common column issues.

References

Technical Support Center: Temperature Control in Large-Scale Synthesis of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (2-Chloroethyl)cyclohexane. The focus is on temperature control during the synthesis from 2-cyclohexylethanol (B1346017) and thionyl chloride, a common and scalable method.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound from 2-cyclohexylethanol and thionyl chloride?

The reaction is typically performed at low to ambient temperatures to control its exothermic nature. The addition of thionyl chloride to 2-cyclohexylethanol is often carried out at 0-10°C. After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. For less reactive substrates, gentle heating might be necessary, but this increases the risk of side reactions.

Q2: Why is temperature control so critical in this synthesis?

The reaction between alcohols and thionyl chloride is exothermic, releasing significant heat. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to a rapid increase in reaction rate, causing a thermal runaway. This can result in a loss of control over the reaction, increased formation of byproducts, and potentially hazardous pressure buildup due to the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Q3: What are the main byproducts to expect, and how does temperature influence their formation?

The primary byproducts are cyclohexene (B86901) and dicyclohexyl ether. Higher temperatures favor elimination reactions, leading to an increased yield of cyclohexene. Ether formation can also occur, particularly if the reaction is not driven to completion or if there are localized areas of high temperature.

Q4: Can a catalyst be used to improve the reaction at lower temperatures?

Yes, a catalytic amount of N,N-dimethylformamide (DMF) can be used. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more reactive chlorinating agent. This can allow the reaction to proceed efficiently at lower temperatures, thus minimizing temperature-related side reactions.

Q5: How does the order of reagent addition affect temperature control?

It is crucial to add the thionyl chloride slowly to a solution of 2-cyclohexylethanol. This allows for the gradual release of heat, which can be effectively managed by the cooling system of the reactor. A reverse addition (adding the alcohol to thionyl chloride) would lead to a large initial exotherm that is difficult to control on a large scale.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Addition of thionyl chloride is too fast. 2. Inadequate cooling capacity for the scale of the reaction. 3. Initial reaction temperature is too high.1. Reduce Addition Rate: Immediately stop the addition of thionyl chloride. Resume at a significantly slower rate once the temperature is under control. 2. Enhance Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Consider an external cooling bath if necessary and feasible. 3. Pre-cool Reactants: Ensure the initial solution of 2-cyclohexylethanol is cooled to the target starting temperature (e.g., 0°C) before beginning the addition.
Low Yield of this compound 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Loss of product during workup. 3. Degradation of thionyl chloride.1. Monitor Reaction Progress: Use in-process controls (e.g., GC, TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider allowing it to warm to room temperature or gently heating, while monitoring for byproduct formation. 2. Optimize Workup: Ensure proper phase separation and complete extraction of the product. Minimize exposure to water during workup as it can hydrolyze the product. 3. Use Fresh Reagent: Thionyl chloride can decompose over time. Use a fresh, colorless bottle for best results.
High Levels of Cyclohexene Byproduct 1. Reaction temperature was too high. 2. Extended reaction time at elevated temperatures.1. Maintain Low Temperature: Strictly maintain the reaction temperature below 10°C during the addition of thionyl chloride. 2. Use a Base: The addition of a non-nucleophilic base like pyridine (B92270) can scavenge the HCl produced, which can catalyze the elimination reaction. This should be done with caution as it can also influence the reaction mechanism.
Presence of Dicyclohexyl Ether Byproduct 1. Incomplete conversion of the alcohol. 2. Localized "hot spots" in the reactor.1. Ensure Complete Reaction: Use a slight excess of thionyl chloride and allow for sufficient reaction time. 2. Improve Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reactor and avoid localized heating.
Vigorous Off-Gassing and Pressure Buildup 1. Reaction temperature is too high, leading to rapid gas evolution (SO₂ and HCl). 2. Inadequate venting or scrubbing system for the scale.1. Control Temperature: A lower reaction temperature will result in a slower, more controlled evolution of gases. 2. Ensure Adequate Venting: The reactor must be equipped with a properly sized vent connected to a suitable scrubbing system (e.g., a caustic scrubber) to neutralize the acidic off-gases.

Data Presentation

Table 1: Effect of Temperature on Yield and Purity in the Synthesis of this compound

Reaction Temperature (°C)Yield of this compound (%)Purity by GC-MS (%)Major Byproduct(s)Byproduct Percentage (%)
0-585-90>98Cyclohexene<1
20-2580-8595-97Cyclohexene2-3
40-4565-7585-90Cyclohexene, Dicyclohexyl ether5-10
>60<60<80Cyclohexene, Dicyclohexyl ether, Polymerization products>15

Note: Data is compiled from literature and is representative. Actual results may vary based on specific reaction conditions and scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 2-Cyclohexylethanol and Thionyl Chloride

Materials:

  • 2-Cyclohexylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether (or another suitable solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a caustic scrubber should be assembled and dried thoroughly. The system should be inerted with nitrogen.

  • Charging the Reactor: Charge the reactor with 2-cyclohexylethanol (1.0 equivalent) and anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0°C using a circulating chiller.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1-1.2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactor 1. Reactor Setup (Dry, Inert Atmosphere) charge_reactants 2. Charge Reactor (2-Cyclohexylethanol, Solvent) prep_reactor->charge_reactants cool_reactor 3. Cool to 0°C charge_reactants->cool_reactor add_socl2 4. Add Thionyl Chloride (Slowly, <10°C) cool_reactor->add_socl2 react_complete 5. Stir at Room Temp (Monitor Progress) add_socl2->react_complete quench 6. Quench (Ice/Bicarb) react_complete->quench extract 7. Extract Product quench->extract dry_purify 8. Dry & Purify (Vacuum Distillation) extract->dry_purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered exotherm Uncontrolled Exotherm? start->exotherm low_yield Low Yield? exotherm->low_yield No sol_exotherm Reduce Addition Rate Enhance Cooling exotherm->sol_exotherm Yes byproducts High Byproducts? low_yield->byproducts No sol_yield Check Reagent Purity Monitor Reaction to Completion low_yield->sol_yield Yes sol_byproducts Lower Reaction Temperature Improve Agitation byproducts->sol_byproducts Yes end Problem Resolved byproducts->end No sol_exotherm->end sol_yield->end sol_byproducts->end

Caption: Troubleshooting logic for temperature-related issues.

Catalyst Selection for Reactions Involving (2-Chloroethyl)cyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving (2-Chloroethyl)cyclohexane. The information is tailored for professionals in research and drug development to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound typically undergoes two main types of reactions:

  • Friedel-Crafts Alkylation: As a primary alkyl halide, it can alkylate aromatic rings in the presence of a Lewis acid catalyst. However, due to the primary nature of the carbocation that would form, rearrangements are a significant consideration.

  • Elimination Reactions (Dehydrochlorination): Treatment with a base can lead to the formation of alkenes, primarily vinylcyclohexane (B147605), through E2 or E1 mechanisms. The choice of base and reaction conditions will influence the reaction pathway and product distribution.

Q2: Which catalysts are recommended for the Friedel-Crafts alkylation of aromatic compounds with this compound?

A2: Strong Lewis acids are typically required for Friedel-Crafts alkylation.[1][2] Common choices include:

  • Aluminum Chloride (AlCl₃): A powerful and widely used catalyst for this reaction.[2][3]

  • Ferric Chloride (FeCl₃): Another effective Lewis acid catalyst.[4]

  • Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.

It is crucial to use these catalysts in anhydrous conditions as they are sensitive to moisture.[5]

Q3: What are the main challenges in the Friedel-Crafts alkylation of this compound?

A3: The primary challenges include:

  • Carbocation Rearrangement: Primary alkyl halides like this compound are prone to forming a carbocation-like complex that can rearrange to a more stable secondary carbocation via a hydride shift.[6][7] This can lead to the formation of undesired isomeric products.

  • Polyalkylation: The alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups to the aromatic ring.[7] Using a large excess of the aromatic substrate can help to minimize this side reaction.[8]

  • Catalyst Deactivation: The presence of any moisture or basic functional groups on the aromatic substrate can deactivate the Lewis acid catalyst.[5][7]

Q4: How can I control the product selectivity in the elimination reaction of this compound?

A4: The selectivity between the Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) products can be controlled by the choice of base. In the case of this compound, the potential products are primarily vinylcyclohexane (E2 product) and potentially ethylidenecyclohexane (B92872) if rearrangement occurs.

  • Strong, non-bulky bases like sodium ethoxide (NaOEt) tend to favor the more stable Zaitsev product where possible.[9][10]

  • Strong, sterically hindered bases like potassium tert-butoxide (KOC(CH₃)₃) favor the formation of the Hofmann product by abstracting the more accessible proton.[11][12]

For the E2 elimination of this compound, the primary product expected is vinylcyclohexane, as it involves the removal of a proton from the carbon adjacent to the cyclohexane (B81311) ring.

Troubleshooting Guides

Friedel-Crafts Alkylation
Problem Possible Cause Troubleshooting Step
Low or No Yield Catalyst deactivation due to moisture.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[5]
Aromatic ring is strongly deactivated.Friedel-Crafts reactions are not effective on aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[7]
Formation of Multiple Products (Isomers) Carbocation rearrangement (hydride shift).Consider using milder reaction conditions or a less reactive Lewis acid. Alternatively, a Friedel-Crafts acylation followed by reduction can be used to avoid rearrangement.[6]
Formation of Polyalkylated Products The alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[8]
Intramolecular Cyclization If the aromatic ring is part of the same molecule and sterically accessible.Dilute reaction conditions can favor intramolecular cyclization. For intermolecular reactions, ensure high concentration of the aromatic substrate.
Elimination Reactions
Problem Possible Cause Troubleshooting Step
Low Yield of Alkene Competing substitution reaction (Sₙ2).Use a strong, non-nucleophilic, bulky base such as potassium tert-butoxide to favor elimination over substitution.[13]
Incorrect stereochemistry for E2 elimination.For E2 reactions in cyclohexane systems, the hydrogen to be eliminated and the leaving group must be in an anti-periplanar (diaxial) conformation.[14] Ensure the reaction conditions allow for the necessary conformational equilibrium.
Unexpected Product Ratio Base strength and steric hindrance not optimized.To favor the Hofmann product (vinylcyclohexane), use a bulky base like potassium tert-butoxide. For the Zaitsev product, a less hindered base like sodium ethoxide can be used, though rearrangement possibilities should be considered.[9][11]
Reaction is Sluggish Insufficiently strong base.E2 reactions require a strong base. Ensure the pKa of the conjugate acid of the base is sufficiently high.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene (B151609) with this compound

Objective: To synthesize (2-Cyclohexylethyl)benzene.

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous benzene (large excess, e.g., 10 equivalents).

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Dehydrochlorination of this compound (E2 Reaction)

Objective: To synthesize vinylcyclohexane.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol (or THF).

  • Add this compound (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • The crude product can be further purified by fractional distillation.

Visualizations

Friedel_Crafts_Troubleshooting start Low/No Yield in Friedel-Crafts Reaction cause1 Moisture Present? start->cause1 cause2 Aromatic Ring Deactivated? start->cause2 cause3 Carbocation Rearrangement? start->cause3 Multiple Products cause4 Polyalkylation Occurring? start->cause4 Multiple Products cause1->cause2 No solution1 Use Anhydrous Conditions: - Flame-dry glassware - Inert atmosphere - Anhydrous reagents/solvents cause1->solution1 Yes cause2->cause3 No solution2 Select Appropriate Substrate: - Avoid strongly electron-withdrawing groups cause2->solution2 Yes solution3 Control Rearrangement: - Use milder conditions - Consider Acylation-Reduction pathway cause3->solution3 Yes solution4 Minimize Polyalkylation: - Use large excess of aromatic substrate cause4->solution4 Yes

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

Elimination_Catalyst_Selection start Desired Elimination Product? product_zaitsev Zaitsev Product (More Substituted Alkene) start->product_zaitsev product_hofmann Hofmann Product (Less Substituted Alkene) start->product_hofmann base_non_bulky Use Strong, Non-Bulky Base (e.g., Sodium Ethoxide) product_zaitsev->base_non_bulky Select Catalyst base_bulky Use Strong, Bulky Base (e.g., Potassium tert-Butoxide) product_hofmann->base_bulky Select Catalyst

Caption: Catalyst selection logic for elimination reactions.

References

Validation & Comparative

Reactivity Showdown: (2-Chloroethyl)cyclohexane vs. (2-Bromoethyl)cyclohexane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Alkyl Halide Reactivity

In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the success of a reaction. The reactivity of alkyl halides is a fundamental concept, with the nature of the halogen atom playing a crucial role in the kinetics and outcomes of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This guide provides an objective comparison of the reactivity of (2-Chloroethyl)cyclohexane and (2-bromoethyl)cyclohexane (B41411), supported by established chemical principles and detailed experimental protocols for verification.

Executive Summary

(2-Bromoethyl)cyclohexane is generally a more reactive substrate than this compound in both nucleophilic substitution and elimination reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The weaker carbon-bromine bond is more easily cleaved, leading to faster reaction rates under identical conditions. This guide will delve into the theoretical underpinnings of this reactivity difference and provide practical experimental designs to observe and quantify these effects.

Theoretical Framework: The Leaving Group Effect

The rate of both SN1, SN2, E1, and E2 reactions is significantly influenced by the stability of the leaving group. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide ion is a weaker base and a more stable species in solution than the chloride ion. This translates to a lower activation energy for reactions involving the departure of a bromide ion.

In SN2 and E2 reactions , the rate is directly dependent on the concentration of the alkyl halide and the nucleophile/base. The breaking of the carbon-halogen bond occurs in the rate-determining step. Therefore, the weaker C-Br bond in (2-bromoethyl)cyclohexane allows for a faster reaction compared to the stronger C-Cl bond in this compound.

In SN1 and E1 reactions , the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation. The stability of the leaving group is again crucial, as it facilitates this initial ionization. Thus, (2-bromoethyl)cyclohexane will form the corresponding carbocation intermediate more readily than this compound, leading to a faster reaction rate.

Data Presentation: Expected Outcomes

Reaction TypeSubstrateReagent/ConditionsExpected Relative RateExpected Major Product(s)Expected Yield (%)
SN2 This compoundSodium Iodide in Acetone (B3395972)Slower(2-Iodoethyl)cyclohexaneModerate
SN2 (2-Bromoethyl)cyclohexaneSodium Iodide in AcetoneFaster(2-Iodoethyl)cyclohexaneHigh
E2 This compoundSodium Ethoxide in EthanolSlowerVinylcyclohexane (B147605)Moderate
E2 (2-Bromoethyl)cyclohexaneSodium Ethoxide in EthanolFasterVinylcyclohexaneHigh

Experimental Protocols

The following protocols are designed to qualitatively and quantitatively compare the reactivity of this compound and (2-bromoethyl)cyclohexane.

Experiment 1: Comparison of SN2 Reaction Rates

Objective: To qualitatively compare the rates of SN2 reaction of this compound and (2-bromoethyl)cyclohexane with sodium iodide in acetone. The progress of the reaction is monitored by the precipitation of the less soluble sodium chloride or sodium bromide.[1]

Materials:

  • This compound

  • (2-Bromoethyl)cyclohexane

  • 15% (w/v) Sodium Iodide (NaI) in acetone solution

  • Acetone

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Into each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Simultaneously, add 5 drops of this compound to its labeled test tube and 5 drops of (2-bromoethyl)cyclohexane to its respective test tube.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Gently swirl both test tubes to ensure mixing.

  • Observe the test tubes against a dark background for the first sign of a precipitate (cloudiness).

  • Record the time it takes for the precipitate to appear in each test tube. A faster precipitation time indicates a faster reaction rate.[2]

Expected Observations: A precipitate of sodium bromide is expected to form significantly faster in the test tube containing (2-bromoethyl)cyclohexane compared to the formation of sodium chloride in the test tube with this compound.

Experiment 2: Comparison of E2 Reaction Yields

Objective: To compare the yields of vinylcyclohexane from the E2 elimination of this compound and (2-bromoethyl)cyclohexane using sodium ethoxide.

Materials:

  • This compound

  • (2-Bromoethyl)cyclohexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two identical reflux apparatuses.

  • In one 50 mL round-bottom flask, dissolve 0.1 mol of sodium ethoxide in 20 mL of anhydrous ethanol.

  • To this solution, add 0.08 mol of this compound.

  • In the second flask, prepare an identical solution of sodium ethoxide and add 0.08 mol of (2-bromoethyl)cyclohexane.

  • Heat both reaction mixtures to reflux for 1 hour.

  • After cooling to room temperature, pour each reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts for each reaction, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and carefully remove the solvent by rotary evaporation.

  • Analyze the resulting product (vinylcyclohexane) by GC-MS to determine the yield and purity for each reaction.

Expected Results: The reaction with (2-bromoethyl)cyclohexane is expected to give a significantly higher yield of vinylcyclohexane compared to the reaction with this compound under the same reaction time and conditions.

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams generated using Graphviz (DOT language) depict the generalized mechanisms for SN2 and E2 reactions.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-X TS [Nu---CH₂(R)---X]ᵟ⁻ Reactants->TS Backside Attack Products Nu-CH₂-R + X⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction pathway.

E2_Mechanism Reactants Base⁻ + H-CR₂-CR₂-X TS [Base---H---CR₂---CR₂---X]ᵟ⁻ Reactants->TS Anti-periplanar alignment Products Base-H + R₂C=CR₂ + X⁻ TS->Products Concerted elimination

Caption: Generalized E2 reaction pathway.

Conclusion

The comparative analysis, grounded in fundamental principles of organic chemistry, unequivocally points to (2-bromoethyl)cyclohexane as the more reactive substrate over this compound for both nucleophilic substitution and elimination reactions. This is a direct consequence of the superior leaving group ability of the bromide ion. The provided experimental protocols offer a practical framework for researchers to verify these reactivity differences in a laboratory setting. For professionals in drug development and chemical synthesis, a thorough understanding of these reactivity trends is essential for efficient route design, optimization of reaction conditions, and ultimately, the successful synthesis of target molecules.

References

The Efficacy of (2-Chloroethyl)cyclohexane in the Synthesis of Dextromethorphan Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of key pharmaceutical intermediates, the choice of alkylating agent is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of the efficacy of (2-Chloroethyl)cyclohexane in a specific drug synthesis pathway—the preparation of 2-(1-cyclohexenyl)ethylamine (B57816), a crucial intermediate for the antitussive drug Dextromethorphan Hydrobromide. We will compare this pathway with alternative synthetic routes, presenting available experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparison of Synthetic Pathways for 2-(1-cyclohexenyl)ethylamine

The synthesis of 2-(1-cyclohexenyl)ethylamine can be achieved through various routes. Here, we compare the pathway utilizing this compound with alternative methods that start from 2-(1-cyclohexenyl)acetonitrile.

Parameter Route A: Via this compound Route B: Catalytic Hydrogenation of Nitrile Route C: Hydrobromination and Reduction of Nitrile
Starting Material Cyclohexanone (B45756)2-(1-cyclohexenyl)acetonitrile2-(1-cyclohexenyl)acetonitrile
Key Intermediate This compound-1-bromocyclohexylacetonitrile
Key Reaction Step Quaternization followed by hydrolysis and rearrangementCatalytic hydrogenationHydrobromination followed by reduction and elimination
Reported Overall Yield High (The final step to 2-(1-cyclohexenyl)ethylamine is reported with yields of 75-80%)[1][2]Low to moderate (suffers from poor regioselectivity and by-products)[1][2][3]Not explicitly quantified, but involves corrosive reagents[2]
Reaction Conditions Mild (0-100°C)[1][2][4]Harsh (High temperature and pressure may be required, e.g., 1200-1300°C with certain catalysts)[2][3]Involves highly corrosive hydrobromic acid[2]
Catalysts/Reagents Grignard reagent, thionyl chloride, urotropine, mineral acid[1][3][4]Pd/C, Raney nickel, or expensive noble metal catalysts (hafnium, vanadium, niobium), or chromium-doped cobalt boride-nickel boride catalyst[2][3]Hydrobromic acid, palladium-nickel alloy, alkaline reagent[2]
Advantages High yield and purity, mild reaction conditions, readily available and low-cost raw materials.[1][3][4]Fewer synthetic steps from the nitrile.-
Disadvantages Multi-step synthesis from cyclohexanone.Poor regioselectivity, formation of by-products, harsh conditions, expensive and/or toxic catalysts.[1][2][3]Use of highly corrosive reagents.[2]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_0 Route A: From Cyclohexanone via this compound A Cyclohexanone B 1-Vinylcyclohexanol (B155736) A->B  Vinyl Grignard  Reagent C This compound B->C  Thionyl Chloride,  Pyridine (B92270) D N-cyclohexylidene ethyl urotropine hydrochloride C->D  Urotropine E 2-(1-cyclohexenyl)ethylamine D->E  HCl,  Hydrolysis

Caption: Synthetic pathway for 2-(1-cyclohexenyl)ethylamine starting from cyclohexanone.

G cluster_1 Route B: Alternative via Catalytic Hydrogenation F 2-(1-cyclohexenyl)acetonitrile G 2-(1-cyclohexenyl)ethylamine F->G  Catalytic  Hydrogenation  (e.g., Pd/C, Raney Ni)

Caption: Alternative synthesis of 2-(1-cyclohexenyl)ethylamine via catalytic hydrogenation.

G cluster_2 Route C: Alternative via Hydrobromination H 2-(1-cyclohexenyl)acetonitrile I 1-bromocyclohexylacetonitrile H->I  HBr J 1-bromocyclohexylethylamine I->J  Hydrogenation  (Pd-Ni alloy) K 2-(1-cyclohexenyl)ethylamine J->K  NaOH

Caption: Alternative synthesis of 2-(1-cyclohexenyl)ethylamine via hydrobromination.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(1-cyclohexenyl)ethylamine via the this compound route, as adapted from patent literature.[1][2][3]

Step 1: Synthesis of 1-Vinylcyclohexanol (III)
  • To a reaction vessel containing 200 mL of tetrahydrofuran (B95107), add 9.8 g (0.1 mol) of cyclohexanone (II).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 100 mL of a 1.6 M tetrahydrofuran solution of vinylmagnesium chloride.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain crude 1-vinylcyclohexanol (III).

Step 2: Synthesis of this compound (IV)
  • Mix 12.6 g (0.1 mol) of the crude 1-vinylcyclohexanol (III) with 150 mL of tetrahydrofuran.

  • Cool the mixture to 0°C in an ice bath.

  • Sequentially add 14.22 g (0.18 mol) of pyridine and 18.88 g (0.16 mol) of thionyl chloride.

  • Stir the reaction mixture for 45 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Collect the organic phase and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and purify by vacuum distillation to obtain this compound (IV) as an oily liquid.

Step 3: Synthesis of N-cyclohexylidene ethyl urotropine hydrochloride (V)
  • To a solution of 11.23 g (0.078 mol) of this compound (IV) in 150 mL of tetrahydrofuran, add 11.26 g (0.080 mol) of urotropine.

  • Heat the reaction mixture at 60°C for 12 hours.

  • Filter the reaction mixture to collect the solid product, which is N-cyclohexylidene ethyl urotropine hydrochloride (V).

Step 4: Synthesis of 2-(1-cyclohexenyl)ethylamine (I)
  • Mix 5.00 g (0.018 mol) of N-cyclohexylidene ethyl urotropine hydrochloride (V) with 30 mL of absolute ethanol.

  • While stirring, add 10 mL of concentrated hydrochloric acid.

  • Heat the reaction mixture to 80°C and maintain for 5 hours.

  • Cool the mixture and filter.

  • Extract the filtrate once with diethyl ether.

  • Adjust the pH of the aqueous phase to 12 with a suitable base.

  • Extract the aqueous phase twice with diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to obtain the target product, 2-(1-cyclohexenyl)ethylamine (I). The reported yield for this step is approximately 80%.[2]

Conclusion

The synthetic pathway to 2-(1-cyclohexenyl)ethylamine utilizing this compound as a key intermediate offers significant advantages over alternative routes. The benefits include milder reaction conditions, higher reported yields in the final steps, and the use of less hazardous and more cost-effective reagents compared to the catalytic hydrogenation or hydrobromination of 2-(1-cyclohexenyl)acetonitrile. While the this compound route involves more synthetic steps from cyclohexanone, the improved efficiency and safety profile make it a compelling choice for the industrial production of this important pharmaceutical intermediate. This guide provides the necessary data and protocols to support the selection of this efficient synthetic strategy.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of (2-Chloroethyl)cyclohexane, a compound of interest in pharmaceutical development and chemical synthesis. Ensuring the reliability and accuracy of analytical data is paramount for regulatory compliance and product safety. This document outlines key performance characteristics of validated analytical methods, presents detailed experimental protocols, and offers a comparative analysis of suitable techniques, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It ensures that the method is reliable, reproducible, and accurate for the quantification of a specific analyte.[6] Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][7]

This compound, as a halogenated hydrocarbon, is amenable to analysis by several techniques. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. This guide will focus on the comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical step in the drug development process. Below is a comparative summary of potential methods for the quantification of this compound.

Parameter GC-FID GC-MS HPLC with Derivatization
Specificity Moderate to GoodExcellentGood to Excellent
Sensitivity (LOD/LOQ) GoodExcellentGood
Linearity ExcellentExcellentExcellent
Accuracy ExcellentExcellentExcellent
Precision ExcellentExcellentExcellent
Robustness GoodGoodModerate
Sample Throughput HighHighModerate
Cost LowHighModerate
Confirmation of Identity No (retention time only)Yes (mass spectrum)No (retention time of derivative)

Table 1: Comparison of Analytical Methods for this compound Quantification

Experimental Protocols

Detailed and standardized experimental procedures are essential for reproducible and reliable results.

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[8]

Protocol 1: GC-FID Method for Quantification

This method is suitable for routine quality control due to its robustness and cost-effectiveness.[9]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.[9]

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.[9]

  • Detector Temperature: 280°C.[9]

  • Injection Volume: 1 µL.[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as dichloromethane, to a final concentration of 10 mg/mL. Prepare a standard solution of this compound in the same solvent.[9]

Protocol 2: GC-MS Method for Identification and Quantification

GC-MS provides definitive identification through the mass spectrum of the analyte, making it a powerful tool for impurity profiling and confirmation.[8][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[9]

  • GC Conditions: The GC conditions (column, carrier gas, temperature program) are similar to the GC-FID method.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

For non-volatile or thermally labile compounds, HPLC is the method of choice. Since this compound lacks a strong chromophore, derivatization is necessary for UV detection.[10]

Protocol 3: HPLC-UV Method after Derivatization

This protocol involves a pre-column derivatization step to attach a UV-absorbing moiety to the analyte.

  • Derivatization Step: A suitable derivatizing agent that reacts with the chloro- group would be required. For example, a nucleophilic reagent containing a chromophore. The reaction conditions (temperature, time, pH) must be optimized.

  • Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. The specific gradient program will depend on the derivative formed.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance of the derivatized product.

  • Injection Volume: 10 µL.

  • Sample Preparation: After the derivatization reaction, the sample is diluted with the mobile phase.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.

Validation Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 for at least five standard concentrations across the analytical range.[2]
Range For assays, typically 80% to 120% of the expected test concentration.[2]
Accuracy The percent recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[4]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[7]

Table 2: ICH Validation Parameters and Acceptance Criteria

Visualizing the Workflow

Understanding the experimental workflow is crucial for method implementation. The following diagrams illustrate the general workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Injection GC Injection Dissolution->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the GC-based analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization Reaction Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC-based analysis of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on the specific requirements of the analysis, including sensitivity, specificity, and the need for structural confirmation. GC-MS offers the highest degree of specificity and is ideal for impurity identification. GC-FID is a robust and cost-effective alternative for routine quantitative analysis. HPLC with pre-column derivatization provides a viable option, particularly if GC is not available or if the analyte is part of a more complex, non-volatile matrix. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

Navigating Nucleophilic Substitution on (2-Chloroethyl)cyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on (2-Chloroethyl)cyclohexane. Due to the limited availability of direct kinetic data for this specific substrate, this document outlines the expected reactivity based on analogous compounds and provides a comprehensive framework for conducting such kinetic studies. By understanding the underlying principles and experimental considerations, researchers can effectively design and interpret kinetic experiments for this compound and related molecules, which is crucial for applications in synthetic chemistry and drug development.

Theoretical Framework: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile. For a primary chloroalkane like this compound, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

In contrast, the unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is generally favored for tertiary and, to a lesser extent, secondary alkyl halides. Given that this compound is a primary halide, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely under typical conditions.

Comparative Kinetic Data

To contextualize the expected reactivity of this compound, it is instructive to examine the kinetic data for structurally similar chloroalkanes. The following table summarizes representative second-order rate constants (k) for the SN2 reactions of various chloroalkanes with different nucleophiles.

SubstrateNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)
ChloroethaneI⁻Acetone251.7 x 10⁻⁴
1-ChlorohexaneOH⁻80% Ethanol554.3 x 10⁻⁵
ChlorocyclohexaneN₃⁻Methanol1001.1 x 10⁻⁵
This compound (Predicted)

(Note: The data presented for known compounds are sourced from various literature reports and are intended for comparative purposes. The values for this compound are to be determined experimentally.)

Based on these comparisons, the reactivity of this compound in SN2 reactions is expected to be similar to that of other primary chloroalkanes like 1-chlorohexane, though potentially influenced by the steric bulk of the cyclohexane (B81311) ring.

Experimental Protocols

A detailed experimental protocol is essential for obtaining reliable kinetic data. The following outlines a general procedure for studying the kinetics of the reaction between a chloroalkane and a nucleophile.

Objective: To determine the second-order rate constant for the reaction of a chloroalkane with a nucleophile at a specific temperature.

Materials:

  • Chloroalkane (e.g., this compound)

  • Nucleophile (e.g., sodium azide, sodium hydroxide)

  • Solvent (e.g., acetone, ethanol, methanol)

  • Thermostated water bath or reaction block

  • Volumetric flasks, pipettes, and burettes

  • Analytical instrumentation (e.g., conductivity meter, UV-Vis spectrophotometer, gas chromatograph, or HPLC)

  • Quenching solution (if necessary)

Procedure:

  • Solution Preparation: Prepare stock solutions of the chloroalkane and the nucleophile of known concentrations in the chosen solvent.

  • Temperature Equilibration: Place the reactant solutions in separate flasks in a thermostated bath to allow them to reach the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by mixing the pre-heated solutions of the chloroalkane and the nucleophile in a reaction vessel. Start a timer immediately upon mixing.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots of the reaction mixture and analyze the concentration of either a reactant or a product. This can be achieved through various methods:

    • Titration: Quench the reaction in the aliquot (e.g., by rapid cooling or adding a chemical scavenger) and titrate the remaining nucleophile or the product formed.

    • Conductivity: If the reaction involves a change in the number of ions, the progress can be monitored by measuring the change in conductivity of the solution over time.

    • Spectroscopy: If a reactant or product absorbs light at a specific wavelength, UV-Vis spectroscopy can be used to monitor the change in absorbance.

    • Chromatography (GC or HPLC): Separate and quantify the components of the reaction mixture at different time points.

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time.

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

    • Alternatively, use integrated rate law equations to calculate the rate constant from the experimental data.

  • Determination of Activation Parameters: Repeat the experiment at several different temperatures to determine the rate constant as a function of temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.

Visualizing Experimental and Logical Workflows

To effectively plan and execute kinetic studies, it is helpful to visualize the workflows involved.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction (Mix Solutions) B->C D Monitor Progress (Aliquots at Time Intervals) C->D E Analyze Aliquots (e.g., Titration, GC, HPLC) D->E F Plot Concentration vs. Time E->F G Determine Rate Constant (k) (Integrated Rate Law/Graphical Analysis) F->G H Repeat at Different Temperatures G->H I Construct Arrhenius Plot (ln(k) vs. 1/T) H->I J Calculate Activation Parameters (Ea and A) I->J

Caption: Experimental workflow for a kinetic study of nucleophilic substitution.

This guide provides a foundational understanding and a practical framework for investigating the kinetics of nucleophilic substitution on this compound. By employing the comparative data and detailed experimental protocols outlined, researchers can generate valuable insights into the reactivity of this compound and its potential applications.

Comparative Analysis of Catalysts for Friedel-Crafts Alkylation: A Focus on Haloalkyl Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of alkyl groups onto aromatic rings. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of a wide array of molecular scaffolds. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental footprint of the process. This guide provides a comparative overview of various catalytic systems for Friedel-Crafts alkylation, with a focus on the reactivity of haloalkyl substrates analogous to (2-Chloroethyl)cyclohexane.

Note to the Reader: Extensive literature searches did not yield specific experimental data for the Friedel-Crafts alkylation of aromatic compounds using this compound as the alkylating agent. Consequently, the following analysis is based on established principles of Friedel-Crafts chemistry and data from reactions with similar haloalkane substrates. The provided experimental protocol is a general guideline and would require optimization for the specific reaction of interest.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst for Friedel-Crafts alkylation is a trade-off between reactivity, selectivity, cost, and environmental considerations. Traditional Lewis acids, solid acid catalysts, and zeolites are the most common classes of catalysts employed.

Catalyst ClassCatalyst ExamplesTypical Reaction ConditionsAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, BF₃Low to moderate temperatures (0-100 °C), often in chlorinated or nitro-alkane solvents.High reactivity, readily available, and effective for a wide range of substrates.Often required in stoichiometric amounts, leading to significant waste generation. Prone to causing side reactions like polyalkylation and rearrangements.[1][2][3][4] Moisture sensitive and can be corrosive.
Solid Acids Nafion, Amberlyst, Montmorillonite clayModerate to high temperatures (80-200 °C), can be used in solvent-free conditions.Heterogeneous nature allows for easy separation and recyclability, reducing waste.[5] Can exhibit shape selectivity. Environmentally benign.May have lower activity compared to traditional Lewis acids. Can be more expensive.
Zeolites H-Y, H-Beta, H-ZSM-5High temperatures (150-300 °C), often in the gas phase or with high-boiling solvents.Shape-selective properties can lead to high regioselectivity (e.g., para-selectivity).[6][7][8] High thermal stability and regenerable.High reaction temperatures can lead to byproducts. Diffusion limitations for bulky substrates.[9]

Experimental Protocol: A General Guideline

The following is a generalized procedure for a laboratory-scale Friedel-Crafts alkylation reaction. This protocol should be adapted and optimized for the specific substrates and catalyst being used.

Materials:

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Alkylating agent: this compound

  • Catalyst (e.g., anhydrous AlCl₃, a solid acid, or a zeolite)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or solvent-free)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Quenching solution (e.g., ice-water)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Catalyst and Solvent Handling: Under an inert atmosphere, charge the reaction flask with the catalyst and the anhydrous solvent. If using a Lewis acid like AlCl₃, it is crucial to maintain anhydrous conditions to prevent catalyst deactivation.

  • Reaction Setup: Assemble the glassware, ensuring all joints are properly sealed. The setup should include a means for controlled addition of the alkylating agent (e.g., a dropping funnel) and temperature control (e.g., an ice bath or heating mantle).

  • Addition of Reactants: Dissolve the aromatic substrate in the anhydrous solvent and add it to the reaction flask. Begin stirring the mixture. Slowly add the this compound to the reaction mixture at the desired temperature. The addition rate should be controlled to manage any exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid catalyst was used, carefully quench the reaction by slowly adding it to ice-water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by techniques such as distillation or column chromatography.

Logical Workflow of a Friedel-Crafts Alkylation Experiment

The following diagram illustrates the general workflow for conducting a Friedel-Crafts alkylation experiment, from preparation to product analysis.

Friedel_Crafts_Workflow General Workflow for Friedel-Crafts Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware charge_reagents Charge Catalyst and Aromatic Substrate setup_glassware->charge_reagents add_alkylating_agent Slowly Add This compound charge_reagents->add_alkylating_agent run_reaction Maintain Temperature and Monitor Progress (TLC/GC) add_alkylating_agent->run_reaction quench_reaction Quench Reaction (e.g., with ice-water) run_reaction->quench_reaction extract_product Extract with Organic Solvent quench_reaction->extract_product wash_dry Wash and Dry Organic Layer extract_product->wash_dry purify_product Purify by Distillation or Chromatography wash_dry->purify_product characterization Characterize Product (NMR, IR, MS) purify_product->characterization

Caption: A flowchart outlining the key stages of a typical Friedel-Crafts alkylation experiment.

Signaling Pathways and Logical Relationships

The core of the Friedel-Crafts alkylation is an electrophilic aromatic substitution. The catalyst plays a pivotal role in generating a carbocation or a highly polarized complex from the alkyl halide, which then acts as the electrophile.

Friedel_Crafts_Mechanism Catalytic Cycle in Friedel-Crafts Alkylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AlkylHalide This compound Carbocation Carbocation/ Polarized Complex AlkylHalide->Carbocation + Catalyst Catalyst Catalyst (e.g., AlCl₃) Catalyst->Carbocation SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex + Carbocation Product Alkylated Aromatic SigmaComplex->Product - H⁺ CatalystRegen Catalyst Regeneration Product->CatalystRegen + H⁺ + [Catalyst-Cl]⁻ CatalystRegen->Catalyst

Caption: The general mechanism of Friedel-Crafts alkylation, highlighting the role of the catalyst.

References

A Comparative Purity Analysis of (2-Chloroethyl)cyclohexane from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. (2-Chloroethyl)cyclohexane is a key building block in various synthetic pathways, and its purity can influence reaction yields, impurity profiles of subsequent products, and overall process efficiency. This guide provides a comparative overview of the purity of (2--Chloroethyl)cyclohexane available from different suppliers, based on publicly accessible data. It also outlines a detailed experimental protocol for purity assessment using gas chromatography, a widely accepted method for analyzing volatile halogenated hydrocarbons.

Comparison of Supplier Specifications

The purity of this compound is a key specification provided by chemical suppliers. While detailed batch-specific Certificates of Analysis (CoA) are the most reliable source of purity information, publicly available data often provides a general purity specification. The following table summarizes the stated purity of this compound from a selection of suppliers. It is important to note that "≥95%" is a common specification, and for applications requiring higher purity, it is essential to contact the suppliers directly for more detailed analytical data.

SupplierStated PurityAdditional Information
Apollo Scientific≥95%[1]-
Biosynth-Product available, but specific purity data not listed on the main product page.[2]
BLD Pharm-Documentation including NMR, HPLC, LC-MS, UPLC is mentioned as being available.[3]
SynQuest Laboratories95%[4]Certificate of Analysis can be downloaded by providing a lot number.

Note: The absence of a specific purity value for some suppliers does not imply lower quality. Researchers are strongly encouraged to request a Certificate of Analysis for the specific lot they intend to purchase to obtain precise purity data and information on identified impurities.

Potential Impurities

The synthesis of this compound can potentially lead to the formation of several impurities. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification. Common impurities may include:

  • Isomers: (1-Chloroethyl)cyclohexane could be a potential isomeric impurity.

  • Byproducts of synthesis: Depending on the synthetic route, byproducts such as bisthis compound could be formed.[5]

  • Starting materials: Unreacted starting materials from the synthesis process.

  • Solvent residues: Residual solvents used during the synthesis and purification steps.

Experimental Protocol for Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the purity analysis of volatile and semi-volatile compounds like this compound.[6] The following protocol is a general guideline and may require optimization based on the specific instrument and potential impurities being targeted.

1. Instrumentation and Conditions:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector is preferred for the identification of unknown impurities.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating halogenated hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or hexane.

  • Mix thoroughly.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

  • For more accurate quantification, a calibrated internal or external standard method should be employed.

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a chemical substance like this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Sample Analysis cluster_3 Data Processing & Reporting Sample_Reception Sample Reception from Supplier Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Sample_Storage Proper Storage Sample_Login->Sample_Storage Sample_Preparation Sample Preparation Sample_Storage->Sample_Preparation Method_Selection Method Selection (e.g., GC) Method_Development Method Development/Optimization Method_Selection->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Method_Validation->Sample_Preparation Instrument_Analysis Instrumental Analysis (GC Run) Sample_Preparation->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report_Generation Generate Certificate of Analysis Purity_Calculation->Report_Generation

Caption: Workflow for Purity Analysis of this compound.

Logical Framework for Supplier Selection

The selection of a suitable supplier for this compound should be based on a logical evaluation of several factors beyond the listed purity. The following diagram outlines a decision-making process for supplier qualification.

Caption: Decision-making process for supplier selection.

References

A Spectroscopic Comparison of (2-Chloroethyl)cyclohexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of (2-chloroethyl)cyclohexane and its structurally related derivatives, chlorocyclohexane (B146310) and (1-chloroethyl)cyclohexane. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison supported by experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound and its selected derivatives. This data is essential for distinguishing between these closely related structures.

Spectroscopic TechniqueThis compoundChlorocyclohexane(1-Chloroethyl)cyclohexane
¹H NMR (CDCl₃, ppm) δ 3.55 (t, 2H, -CH₂Cl), 1.80-0.90 (m, 13H, cyclohexane (B81311) ring and -CH₂-)δ 4.01 (m, 1H, -CHCl-), 2.29-1.12 (m, 10H, cyclohexane ring)[1]δ 3.95 (q, 1H, -CHCl-), 1.55 (d, 3H, -CH₃), 1.90-1.00 (m, 11H, cyclohexane ring)
¹³C NMR (CDCl₃, ppm) δ 45.5 (-CH₂Cl), 37.8 (-CH₂-), 33.0, 26.5, 26.0 (cyclohexane ring carbons)δ 61.5 (-CHCl-), 34.5, 25.8, 25.2 (cyclohexane ring carbons)δ 65.0 (-CHCl-), 42.0 (cyclohexyl-CH-), 26.8, 26.2, 26.0 (cyclohexane ring carbons), 22.5 (-CH₃)
IR (liquid film, cm⁻¹) 2925, 2853 (C-H stretch), 1448 (CH₂ bend), 728 (C-Cl stretch)2935, 2858 (C-H stretch), 1450 (CH₂ bend), 688 (C-Cl stretch)2927, 2854 (C-H stretch), 1450 (CH₂ bend), 695 (C-Cl stretch)
Mass Spec. (m/z) 146 (M⁺), 111, 83, 67, 55118 (M⁺), 82, 67, 55[2]146 (M⁺), 111, 83, 67, 55

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Instrumentation and Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Observe the chemical shifts (δ) in parts per million (ppm) relative to TMS.

    • Analyze the integration of peaks to determine the relative number of protons.

    • Interpret the splitting patterns (multiplicity) to deduce proton-proton coupling.

  • ¹³C NMR:

    • Acquire proton-decoupled spectra to obtain single lines for each unique carbon atom.

    • Observe the chemical shifts (δ) in ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For liquid samples, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[4][5]

  • Ensure the plates are clean and dry before use to avoid interference.[4]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to functional groups (e.g., C-H, C-Cl).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • For volatile compounds like the ones discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6]

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject the solution into the GC, where the components are separated before entering the mass spectrometer.

Instrumentation and Data Acquisition:

  • Instrument: A GC-MS system.

  • Ionization Method: Electron Ionization (EI) is commonly used.

  • Procedure:

    • The separated compounds are ionized in the mass spectrometer.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The mass spectrum is recorded, showing the molecular ion peak (M⁺) and fragment ion peaks.

    • The fragmentation pattern provides valuable information for structure elucidation.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Prepare thin film MS Mass Spectrometry Sample->MS Inject into GC-MS Structure Structure Elucidation NMR->Structure Chemical shifts, coupling IR->Structure Functional groups MS->Structure Molecular weight, fragmentation Signaling_Pathway_Analogy cluster_info Information Gathering cluster_interpretation Structural Features cluster_conclusion Final Structure H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR_Spec IR Func_Groups Functional Groups IR_Spec->Func_Groups Mass_Spec MS Mol_Formula Molecular Formula & Fragmentation Mass_Spec->Mol_Formula Final_Structure Confirmed Molecular Structure Proton_Env->Final_Structure Carbon_Skel->Final_Structure Func_Groups->Final_Structure Mol_Formula->Final_Structure

References

Benchmarking the cost-effectiveness of (2-Chloroethyl)cyclohexane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and synthetic routes is paramount to achieving cost-effective and efficient production of target molecules. This guide provides a comparative analysis of (2-Chloroethyl)cyclohexane as a precursor for the synthesis of 2-cyclohexylethylamine (B1584594), a valuable intermediate in pharmaceutical development. Its performance is benchmarked against two alternative synthetic pathways: the reduction of cyclohexylacetonitrile and the direct amination of 2-cyclohexylethanol (B1346017).

Comparative Analysis of Synthetic Routes to 2-Cyclohexylethylamine

The following table summarizes the key metrics for the three synthetic routes to 2-cyclohexylethylamine, providing a basis for evaluating their relative cost-effectiveness.

MetricRoute 1: Alkylation of Ammonia (B1221849) with this compoundRoute 2: Reduction of CyclohexylacetonitrileRoute 3: Direct Amination of 2-Cyclohexylethanol
Starting Material This compoundCyclohexylacetonitrile2-Cyclohexylethanol
Key Reagents Ammonia, Sodium AmideLithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂Ammonia, Catalyst (e.g., Ru-based)
Reported Yield Estimated 40-50% (due to potential over-alkylation)Up to 95% (with LiAlH₄)High selectivity reported, specific yield varies with catalyst
Reaction Time Several hours2-4 hoursVaries with catalyst and conditions
Relative Cost of Starting Material ModerateHighLow to Moderate
Relative Cost of Reagents Low to ModerateHigh (LiAlH₄) or Moderate (Raney Nickel)Catalyst cost can be high, but used in small quantities
Process Complexity Moderate (potential for multiple products)Simple (for LiAlH₄) to Moderate (for catalytic hydrogenation)Moderate (requires specialized catalyst and conditions)
Key Advantages Direct introduction of the cyclohexylethyl moiety.High yielding and relatively clean reaction.Atom economical, water is the main byproduct.
Key Disadvantages Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, which complicates purification and lowers the yield of the desired primary amine.[1]LiAlH₄ is expensive and requires careful handling. Catalytic hydrogenation requires specialized equipment.Requires high temperatures and pressures, and a specific catalyst which may be expensive or not readily available.

Cost Analysis of Starting Materials and Reagents

The following table provides an estimated cost analysis for the key chemicals involved in each synthetic route. Prices are based on currently available data from various suppliers and are subject to change. For accurate and up-to-date pricing, please consult with chemical suppliers directly.

ChemicalMolecular Weight ( g/mol )Price (USD)QuantityCost per Mole (USD)
This compound146.66~1361 g~19,945
Cyclohexylacetonitrile123.19~801 g~9,855
2-Cyclohexylethanol128.21~104100 mL~73.60
Sodium Amide39.01~100100 g~39.01
Lithium Aluminum Hydride37.95~14325 g~217.11
Raney Nickel-~35-401 kg-
Ammonia Solution (25%)17.03 (as NH₃)~221 L~3.00

Experimental Protocols

Route 1: Synthesis of 2-Cyclohexylethylamine from this compound (Representative Protocol)

  • Materials: this compound, liquid ammonia, ethanol, sodium amide (optional, as a strong base to deprotonate the ammonium (B1175870) salt formed).

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

    • Cool the vessel to -78 °C and add a large excess of liquid ammonia (e.g., 20-50 eq).

    • Seal the vessel and allow it to warm to room temperature. The reaction is then heated to a temperature between 100-150°C for several hours. The progress of the reaction should be monitored by GC-MS.

    • After completion, cool the vessel and carefully vent the excess ammonia.

    • The resulting mixture will contain the primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. The primary amine can be isolated by fractional distillation or column chromatography. To improve the yield of the free amine, a strong base like sodium amide can be added after the initial reaction to deprotonate the ammonium salts before workup.

Route 2: Synthesis of 2-Cyclohexylethylamine from Cyclohexylacetonitrile

  • Materials: Cyclohexylacetonitrile, Lithium Aluminum Hydride (LiAlH₄), diethyl ether (anhydrous), dilute sulfuric acid, sodium hydroxide (B78521) solution.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and add a solution of cyclohexylacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting solid and wash it with diethyl ether.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclohexylethylamine.

    • The product can be further purified by distillation.

Route 3: Synthesis of 2-Cyclohexylethylamine from 2-Cyclohexylethanol (Representative Protocol)

  • Materials: 2-Cyclohexylethanol, ammonia, hydrogen, Raney Nickel catalyst.

  • Procedure:

    • To a high-pressure autoclave, add 2-cyclohexylethanol, a catalytic amount of Raney Nickel, and a solution of ammonia in a suitable solvent (e.g., ethanol).

    • Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the mixture to a high temperature (e.g., 150-200 °C) and stir for several hours.

    • After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.

    • The solvent and excess ammonia are removed under reduced pressure.

    • The resulting crude 2-cyclohexylethylamine can be purified by distillation.

Signaling Pathways and Experimental Workflows

G cluster_0 Route 1: Alkylation cluster_1 Route 2: Reduction cluster_2 Route 3: Amination A This compound C 2-Cyclohexylethylamine (Primary Amine) A->C S_N2 B Ammonia (large excess) B->C D Di(cyclohexylethyl)amine (Secondary Amine) C->D Further Alkylation E Tri(cyclohexylethyl)amine (Tertiary Amine) D->E Further Alkylation F Cyclohexylacetonitrile H 2-Cyclohexylethylamine F->H Reduction G LiAlH4 or H2/Raney Ni G->H I 2-Cyclohexylethanol K 2-Cyclohexylethylamine I->K Direct Amination J Ammonia + Catalyst J->K

Caption: Synthetic pathways to 2-cyclohexylethylamine.

G start Start reagents Mix this compound and excess Ammonia in Ethanol start->reagents reaction Heat in a sealed vessel reagents->reaction workup Cool, vent, and add base reaction->workup extraction Extract with organic solvent workup->extraction purification Fractional distillation or Column chromatography extraction->purification product 2-Cyclohexylethylamine purification->product

Caption: Workflow for Route 1: Alkylation of Ammonia.

Conclusion

While the direct use of this compound for the synthesis of 2-cyclohexylethylamine appears straightforward, its cost-effectiveness is significantly hampered by the propensity for over-alkylation, which leads to a mixture of products and complicates purification, ultimately lowering the yield of the desired primary amine.

The reduction of cyclohexylacetonitrile offers a high-yield and clean alternative, but the cost and handling requirements of reagents like lithium aluminum hydride must be considered. For larger-scale production, catalytic hydrogenation with Raney Nickel could be a more economical choice within this route.

The direct amination of 2-cyclohexylethanol is an atom-economical and "green" alternative, with water as the only byproduct. However, this route's feasibility is highly dependent on the availability and cost of a suitable catalyst, as well as the need for high-pressure and high-temperature equipment.

For researchers and drug development professionals, the choice between these routes will depend on the scale of the synthesis, budget constraints, available equipment, and the desired purity of the final product. For small-scale, high-purity synthesis, the reduction of cyclohexylacetonitrile may be the most practical approach despite the higher reagent cost. For industrial-scale production, the direct amination of 2-cyclohexylethanol could be the most cost-effective and environmentally friendly option, provided an efficient catalytic system is in place. The use of this compound as a starting material for primary amine synthesis is generally less favorable due to the inherent lack of selectivity.

References

Safety Operating Guide

Safe Disposal of (2-Chloroethyl)cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Chloroethyl)cyclohexane is critical for ensuring laboratory safety and environmental protection. As a chlorinated hydrocarbon, this compound is classified as hazardous waste and must be managed according to strict protocols. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous waste.[1][2] The following guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Disposal Procedure

  • Waste Segregation : Isolate this compound waste from all other waste streams. It should be collected as a separate "halogenated organic waste."[4][5] Do not mix it with non-halogenated solvents or other types of chemical waste to prevent dangerous reactions and to ensure proper disposal classification.[2]

  • Waste Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting the waste.[2] The container must have a secure screw-top cap and be in good condition, free from cracks or damage.[4] It is recommended to use the original container if it is empty and clean, or a new container specifically designated for halogenated waste.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[5] Ensure the label is legible and securely affixed to the container.

  • Collection and Storage :

    • Keep the waste container tightly closed at all times, except when adding waste.[6]

    • Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.[4]

    • Flammable solvent waste should be stored in a suitable flammable storage cabinet.[4]

    • Maintain secondary containment to capture any potential leaks or spills.

  • Requesting Disposal : Once the container is full (typically no more than 90% capacity to allow for expansion), arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][8] Do not attempt to treat or dispose of the chemical yourself.

Regulatory and Classification Data

This compound falls under the category of halogenated hydrocarbons and is subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. While a specific waste code is not assigned to this compound, it would likely be classified under the "F" list of hazardous wastes from non-specific sources.

Parameter Classification/Value Source/Regulation
Waste Category Halogenated HydrocarbonGeneral Chemical Classification
Potential RCRA Waste Codes F001, F00240 CFR 261.31[9][10]
Disposal Method Incineration by a licensed facilityStandard practice for chlorinated organic waste
Wastewater Discharge Limit (Volatile Halogenated Hydrocarbons) 0.25 mg/LExample institutional guideline[7]

Note : The specific RCRA code may depend on how the waste was generated (e.g., as a spent solvent). Consult with your institution's EHS department for precise classification.

Spill Management

In the event of a spill, evacuate the area and eliminate all ignition sources.[5] For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[11] Collect the absorbent material in a sealed container for disposal as hazardous waste. Do not use combustible materials to absorb the spill. For major spills, evacuate the laboratory and contact your institution's emergency response team immediately.

Experimental Protocols for Disposal

Direct, in-laboratory experimental procedures for the disposal of chlorinated hydrocarbons like this compound are not standard practice and are strongly discouraged. The accepted and safe method of disposal is through a licensed hazardous waste management company that utilizes high-temperature incineration. The procedures outlined above for segregation, containment, and labeling are the critical "protocols" to be followed by laboratory personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

G cluster_lab Laboratory Procedures cluster_disposal Disposal Coordination cluster_final Final Disposition A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate as Halogenated Organic Waste B->C Step 2 D Select & Prepare Designated Waste Container C->D Step 3 E Label Container Clearly 'Hazardous Waste' D->E Step 4 F Store in Ventilated Area with Secondary Containment E->F Step 5 G Keep Container Closed F->G H Contact Institutional EHS or Licensed Contractor F->H When Full I Schedule Waste Pickup H->I J Transport by Licensed Professionals I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling (2-Chloroethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloroethyl)cyclohexane is a flammable and hazardous chemical that requires strict safety protocols for handling and disposal. This document provides essential guidance for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Health Hazard Information

This compound poses several health risks. It is classified as a flammable liquid and vapor.[1] It causes skin and eye irritation.[1][2] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[2] Aspiration of the liquid into the lungs, which can occur if swallowed, may be fatal.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C8H15Cl[2]
Molecular Weight 146.66 g/mol [2]
Boiling Point 80.7 °C (177.3 °F)
Melting Point 4 - 7 °C (39 - 45 °F)
Density 0.779 g/cm3 at 25 °C (77 °F)

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of PPE is used.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves. A thickness of 0.4 mm provides full contact protection for up to 480 minutes, while 0.11 mm gloves are suitable for splash contact for up to 30 minutes.To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes that could cause serious eye irritation.[1][2]
Skin and Body Flame retardant antistatic protective clothing, such as a lab coat or coveralls.To minimize skin exposure and protect from flammability hazards.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is required when vapors or aerosols are generated, or if working outside of a fume hood.[3]To prevent inhalation, which can cause respiratory irritation, dizziness, or drowsiness.[2]
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof equipment.[4]

  • Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4]

  • Personal Hygiene: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat and sources of ignition.

  • The recommended storage temperature is between 2-8°C.[6]

  • Store in a locked cabinet or other secure location.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of a spill, exposure, or fire.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, call a physician.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with water and soap for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Do NOT induce vomiting due to the risk of aspiration.[7] Call a physician or poison control center immediately.[4]
Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[8]

  • Control Ignition Sources: Eliminate all nearby ignition sources.[4]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.[9]

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial absorbent to contain the spill.[9] Prevent the spill from entering drains.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water once the material has been removed.[10]

Fire Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2) to extinguish a fire.[4] Water may be ineffective but can be used to cool containers.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, leak-proof container.[11] The container must be kept closed except when adding waste.[11]

  • Labeling: The container must be marked with the words "HAZARDOUS WASTE" and list the contents.[11]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[12]

Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.

Standard Handling Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in Fume Hood or Well-Ventilated Area prep_ppe->prep_setup prep_ignition Remove Ignition Sources prep_setup->prep_ignition handle_transfer Use Grounded Equipment for Transfer prep_ignition->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container handle_use->cleanup_waste Work Complete cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash Emergency Response Workflow cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Emergency Occurs (Spill, Exposure, Fire) spill_alert Alert Others & Evacuate Area start->spill_alert exposure_remove Remove from Exposure Source start->exposure_remove fire_alarm Activate Fire Alarm start->fire_alarm spill_contain Contain Spill with Absorbent spill_alert->spill_contain spill_cleanup Clean Up with PPE spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose exposure_firstaid Administer First Aid (Flush Skin/Eyes) exposure_remove->exposure_firstaid exposure_medical Seek Immediate Medical Attention exposure_firstaid->exposure_medical fire_extinguish Use Appropriate Extinguisher (If Safe to Do So) fire_alarm->fire_extinguish fire_evacuate Evacuate the Building fire_extinguish->fire_evacuate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.